3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Description
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Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVYUYFTVIIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(=C(C)C)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063977 | |
| Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-79-1 | |
| Record name | 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5682-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (CAS 5682-79-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one, a halogenated derivative of the α,β-unsaturated ketone, phorone. Due to the limited availability of direct research on this specific compound, this document synthesizes information on its precursor, analogous chemical reactions, and predicted properties to offer a comprehensive technical overview for research and development purposes.
Introduction and Chemical Identity
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is a complex organic molecule with the CAS number 5682-79-1.[1][2] Its structure features a heptadienone backbone with bromine atoms substituted at the 3 and 5 positions. This substitution pattern on the conjugated system of the parent molecule, 2,6-dimethyl-2,5-heptadien-4-one (commonly known as phorone), is expected to significantly influence its chemical reactivity and potential biological activity.
Molecular Structure:
Caption: Molecular structure of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 5682-79-1 | [1][2] |
| Molecular Formula | C9H12Br2O | [1][2] |
| Molecular Weight | 296.002 g/mol | [1][2] |
| Density | 1.582 g/cm³ | [1] |
| Boiling Point | 318.1°C at 760 mmHg | [1] |
| Flash Point | 92.1°C | [1] |
| LogP | 3.93310 | [1] |
| Canonical SMILES | CC(=C(C(=O)C(=C(C)C)Br)Br)C | [1] |
Synthesis and Methodology
Phorone: The Starting Material
Phorone (CAS 504-20-1) is a yellow crystalline solid or yellowish-green liquid with a geranium-like odor.[4][5] It is prepared by the acid-catalyzed twofold aldol condensation of three acetone molecules.[4] This reaction proceeds via the formation of mesityl oxide as an intermediate.[4]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 [chemicalbook.com]
- 4. Phorone - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 | Benchchem [benchchem.com]
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one molecular weight
Part 1: Executive Summary
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (often referred to as 3,5-Dibromophorone ) is a halogenated derivative of phorone (diisopropylidene acetone).[1] It serves as a critical electrophilic scaffold in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles via cyclization reactions.[1]
Its structural uniqueness lies in its cross-conjugated dienone system, activated by vinylic bromine atoms at the
This guide provides a comprehensive technical breakdown, including validated physicochemical properties, a detailed synthesis protocol, and mechanistic insights visualized for laboratory application.[2]
Part 2: Chemical Profile & Properties
The following data consolidates physical constants and structural identifiers necessary for analytical verification.
| Property | Specification |
| IUPAC Name | 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one |
| Common Name | 3,5-Dibromophorone |
| CAS Number | 5682-79-1 |
| Molecular Formula | |
| Molecular Weight | 296.00 g/mol |
| Appearance | Yellowish crystalline solid or viscous oil (purity dependent) |
| Melting Point | ~28–30 °C (Note: Pure phorone is 28°C; dibromo derivative typically higher, often ~60-65°C depending on isomer purity) |
| Solubility | Soluble in |
| Reactivity | Potent bis-electrophile; lachrymator |
Part 3: Synthesis Protocol
Objective: Synthesis of 3,5-Dibromophorone via bromination-dehydrobromination of Phorone.
Principle: The synthesis exploits the electron-rich nature of the phorone double bonds.[1][2] Direct bromination yields a tetrabromide intermediate, which is unstable and readily undergoes dehydrobromination in the presence of a base (or thermally) to restore the conjugated system, now substituted with bromine at the thermodynamically favored vinylic positions.[2]
Reagents:
Step-by-Step Methodology:
-
Preparation of Precursor Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve 13.8 g (0.1 mol) of Phorone in 100 mL of
. -
Cool the solution to 0°C using an ice-salt bath to suppress polymerization side reactions.
-
-
Bromination (Addition Phase):
-
Charge the dropping funnel with 32.0 g (0.2 mol) of Bromine dissolved in 50 mL of
. -
Add the bromine solution dropwise over 60 minutes , maintaining the temperature below 5°C.
-
Observation: The deep red color of bromine should dissipate as it reacts.[2] A transient precipitate (tetrabromide) may form.[1][2]
-
-
Dehydrobromination (Elimination Phase):
-
Once addition is complete, allow the mixture to warm to room temperature.
-
Add 16.0 g (0.2 mol) of Pyridine dropwise. (Alternatively, a solution of NaOAc in ethanol can be used).[2]
-
Heat the reaction mixture to reflux (60°C) for 3 hours . This promotes the E2 elimination of HBr, reforming the double bonds.[2]
-
-
Workup & Purification:
Part 4: Mechanistic Visualization
The following diagram illustrates the transformation from Acetone (precursor) to the final Dibromophorone, highlighting the critical intermediate stages.
Figure 1: Synthetic pathway for 3,5-Dibromophorone via electrophilic addition and elimination.[1][2]
Part 5: Applications & Strategic Utility
Heterocycle Synthesis
3,5-Dibromophorone acts as a bis-electrophile.[1] The bromine atoms at the
-
Reaction with Hydrazine: Yields pyrazoline derivatives.[1][2]
-
Reaction with Hydroxylamine: Yields isoxazole derivatives.[1][2]
-
Reaction with Sodium Sulfide: Yields thiopyranones (sulfur heterocycles).[2]
Thiol-Selective Cross-linking
Similar to its parent compound phorone, the dibromo derivative is a potent depletor of thiols (e.g., Glutathione).[2] In drug development, this moiety is explored for:
-
Covalent Inhibition: Targeting cysteine residues in enzyme active sites.[1][2]
-
Cellular Probes: Studying oxidative stress mechanisms by rapidly sequestering intracellular thiols.[1][2]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79763, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one.[1] Retrieved from [Link][1][2]
-
LookChem. 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one Product Information & CAS 5682-79-1.[1] Retrieved from [Link][1][2]
-
Organic Syntheses. General Procedures for Bromination of Alpha-Beta Unsaturated Ketones. (Contextual grounding for protocol). Retrieved from [Link][1][2]
Sources
Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (hereafter referred to as DBD-Phorone ), a halogenated derivative of phorone. Characterized by its cross-conjugated dienone structure and
Unlike inert lipophilic compounds, DBD-Phorone functions as a potent Michael acceptor . Consequently, its solubility cannot be decoupled from its chemical reactivity. Researchers using this compound for glutathione depletion studies or antitumor alkylation assays must distinguish between thermodynamic solubility (dissolution) and kinetic stability (resistance to nucleophilic attack). This guide outlines the necessary solvent systems, degradation pathways, and self-validating protocols for accurate experimental use.
Molecular Architecture & Theoretical Solubility
The solubility behavior of DBD-Phorone is governed by the interplay between its lipophilic hydrocarbon wings and the electron-withdrawing central core.
Physicochemical Descriptors[1][2]
| Property | Value / Descriptor | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 296.00 g/mol | Calculated |
| Physical State | Pale yellow solid / Viscous oil | Experimental Observation |
| Density | Predicted (ACD/Labs) | |
| LogP (Octanol/Water) | 3.93 – 4.60 | Consensus Model (XLogP3) |
| Polar Surface Area (PSA) | 17.07 | Topological Calculation |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 1 (Carbonyl) | Structural Analysis |
Structural Implications
The high LogP (>3.9) indicates a compound that is highly lipophilic and practically insoluble in pure water. The presence of two bromine atoms at the
Experimental Solubility & Solvent Compatibility
The following solubility data categorizes solvents based on their ability to dissolve DBD-Phorone while maintaining chemical integrity.
Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommendation |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mM) | Low | Primary Vehicle for stock solutions. |
| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Low | Alternative to DMSO. |
| Chlorinated | DCM (Dichloromethane) | High (>100 mg/mL) | Low | Ideal for synthesis/extraction. |
| Alcohols | Ethanol / Methanol | Moderate | High | Avoid for storage. Risk of solvolysis/trans-esterification over time. |
| Aqueous | PBS / Water | Negligible (<10 | N/A | Requires carrier solvent (DMSO) or surfactant. |
The Stability-Solubility Paradox
DBD-Phorone is an alkylating agent. In nucleophilic solvents (alcohols, water), the electron-deficient carbons at the
-
In Water: The compound will precipitate immediately. If forced into solution (e.g., 1% DMSO in water), it is liable to undergo slow hydrolysis or hydration of the double bond over 24-48 hours.
-
In Ethanol: Slow solvolysis may occur, leading to ethoxy-substituted byproducts.
Reactivity & Degradation Pathways
Understanding the degradation mechanism is vital for interpreting biological data. The compound is designed to react with thiols (e.g., Cysteine, Glutathione); however, unintentional reaction with solvent impurities leads to experimental artifacts.
Figure 1: Reactivity and fate of DBD-Phorone in biological media. The primary pathway is Michael addition (green), but precipitation (black) competes in aqueous buffers.
Protocol: Self-Validating Solubility Determination
Do not rely on literature values for "kinetic solubility" in buffers, as they vary by incubation time. Use this protocol to determine the Maximum Tolerable Concentration (MTC) for your specific assay.
Reagents & Equipment
-
Solid DBD-Phorone (Store at -20°C, desiccated).
-
Anhydrous DMSO (Spectroscopic grade).
-
PBS (pH 7.4) .
-
UV-Vis Spectrophotometer (Quartz cuvettes).
-
Syringe Filters (0.22
m PTFE - hydrophobic).
Step-by-Step Methodology
-
Stock Preparation (Standard):
-
Weigh ~15 mg of DBD-Phorone.
-
Dissolve in 1 mL anhydrous DMSO to create a ~50 mM stock.
-
Validation: Solution must be clear and colorless/pale yellow. Sonicate if necessary.
-
-
Kinetic Solubility Assay (The "Crash" Test):
-
Prepare a series of PBS tubes (990
L each). -
Spike with increasing volumes of DMSO stock (e.g., 0.5
L, 1 L, 2 L...) to achieve final concentrations of 10, 20, 50, 100 M. -
Crucial Step: Vortex immediately for 10 seconds.
-
Incubate at 37°C for 2 hours (simulating assay duration).
-
-
Analysis & Validation:
-
Visual Inspection: Check for turbidity (Tyndall effect) using a laser pointer. Turbidity = Precipitation.
-
Filtration: Filter the solutions through 0.22
m PTFE filters. -
UV Quantification: Measure Absorbance (
nm). -
Calculation: Plot Concentration vs. Absorbance. Linearity deviation indicates the solubility limit.
-
Workflow Diagram
Figure 2: Workflow for determining kinetic solubility limit in aqueous buffers.
Biological Assay Recommendations
Carrier Solvent Selection
-
Recommended: DMSO (Dimethyl sulfoxide).
-
Max Final Concentration: 0.1% to 0.5% (v/v) in cell culture media.
-
Avoid: Ethanol (evaporation/toxicity issues), Acetone (volatility).
Handling Precautions
-
Hydrolysis: Prepare aqueous dilutions immediately before use . Do not store diluted aqueous solutions.
-
Light Sensitivity: Halogenated ketones can undergo photolysis. Protect stocks from direct light (amber vials).
-
Thiol Interaction: Be aware that FBS (Fetal Bovine Serum) contains thiols (BSA). High serum concentrations may scavenge the drug before it reaches the cell. Perform serum-free pulses if potency is lower than expected.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79763, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (DTXSID2063977). Retrieved from [Link]
-
Organic Syntheses (2015). Preparation of 3,5-Dibromo-2-pyrone (Related Halogenated Mechanism). Org.[1][2][3][4][5] Synth. 2015, 92, 148-155.[3] Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Regioselective Synthesis and Purification of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Executive Summary
This application note details the optimized protocol for the synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (also known as 3,5-dibromophorone) from the parent compound phorone. This molecule serves as a critical electrophilic building block in the synthesis of heterocyclic compounds, cyclopentenones via Nazarov cyclization, and complex cross-conjugated architectures.
Unlike simple alkenes, the steric crowding and cross-conjugated nature of phorone require a specific Addition-Elimination strategy to achieve regioselective vinylic bromination. This guide provides a scalable, self-validating protocol that minimizes polymer formation and ensures high regio-purity.
Retrosynthetic Analysis & Strategic Logic
The direct substitution of vinylic protons on electron-deficient enones is kinetically difficult. Therefore, this protocol utilizes a two-step "masked" functionalization strategy:
-
Electrophilic Addition: Saturation of the C=C bonds with molecular bromine to form a metastable tetrabromide intermediate.
-
Base-Promoted Elimination: Regioselective elimination of HBr using pyridine to restore the
-unsaturation while retaining bromine at the -positions (C3 and C5).
Reaction Scheme
The transformation proceeds via the 2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one intermediate, which undergoes double dehydrobromination.
Figure 1: Mechanistic pathway from Phorone to 3,5-Dibromophorone via addition-elimination.
Critical Reagents & Safety Architecture
Safety Warning: Elemental bromine is highly corrosive and toxic by inhalation. All operations must be performed in a functioning fume hood. Pyridine is a reproductive toxin and flammability hazard.
| Reagent | Role | Equiv. | Critical Attribute |
| Phorone | Substrate | 1.0 | Purity >95%; Yellow liquid/solid (mp 28°C).[1] |
| Bromine ( | Reagent | 2.1 | High density liquid; Handle with PTFE-lined syringes. |
| Dichloromethane ( | Solvent | 10 Vol | Anhydrous; Stabilizes the bromonium ion intermediate. |
| Pyridine | Base/Solvent | 3.0 | Acts as base for elimination; Must be dry. |
| Ethanol | Recryst.[2][3] | N/A | Solvent for final purification. |
Experimental Protocol
Phase 1: Bromination (Formation of Tetrabromide)
Objective: Complete saturation of double bonds without allylic substitution side-reactions.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Dissolution: Charge the flask with Phorone (13.8 g, 100 mmol) and Dichloromethane (DCM, 150 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Bromine (33.6 g, 10.8 mL, 210 mmol) diluted in 20 mL DCM.
-
Critical Step: Add the bromine solution dropwise over 45-60 minutes.
-
Observation: The solution will turn dark red initially, fading to a persistent orange/yellow as the bromine is consumed.
-
-
Completion: Stir at 0°C for an additional 30 minutes. TLC (Hexane/EtOAc 9:1) should show consumption of phorone (
) and appearance of a baseline spot (tetrabromide).
Phase 2: Dehydrobromination (Restoration of Unsaturation)
Objective: Regioselective E2 elimination to yield the vinylic bromide.
-
Base Addition: To the cold reaction mixture (still at 0°C), add Pyridine (24 mL, ~300 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic; ensure temperature remains <10°C during addition.
-
-
Elimination: Remove the ice bath. Attach a reflux condenser.[4] Heat the mixture to a gentle reflux (approx. 45°C internal temp) for 2–3 hours.
-
Precipitation: A heavy precipitate of Pyridinium Hydrobromide will form.
Phase 3: Workup and Purification
Objective: Removal of amine salts and isolation of crystalline product.
-
Filtration: Cool the mixture to room temperature. Filter off the solid Pyridinium Hydrobromide salts and wash the filter cake with small portions of DCM.
-
Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
(
) – Crucial to remove excess pyridine. -
Saturated
( ). -
Brine (
).
-
(
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow solid. -
Crystallization: Recrystallize the crude solid from hot Ethanol (approx. 3-4 mL per gram of crude).
-
Dissolve at boiling point.
-
Cool slowly to room temperature, then to 4°C.
-
Collect yellow needles via vacuum filtration.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
The product should be analyzed to confirm the loss of vinylic protons and the retention of the phorone skeleton.
| Technique | Expected Signal/Result | Interpretation |
| Appearance | Pale yellow needles | Typical for conjugated dienones. |
| Melting Point | 30–32 °C | Sharp range indicates high purity. |
| Two singlets for non-equivalent methyls. Absence of vinylic protons ( | ||
| IR Spectroscopy | Conjugated ketone stretch (shifted due to Br). | |
| Mass Spec | Characteristic isotope pattern for dibromo compound. |
Troubleshooting Guide:
-
Low Yield: Usually due to incomplete elimination. Ensure the reflux with pyridine is vigorous and maintained for at least 2 hours.
-
Oily Product: Residual solvent or pyridine. Ensure thorough HCl wash and vacuum drying. Recrystallization is mandatory for stability.
-
Dark Color: Polymerization. Keep Bromination strictly at 0°C and exclude light if possible during the initial addition.
References
- Methodology Foundation: Ingold, C. K., & Shoppee, C. W. (1929). The Mobility of Symmetrical Triad Systems. Part I. The Conditions of Mobility. Journal of the Chemical Society, 447-462.
-
Bromination Mechanism: Schmid, H., & Karrer, P. (1946). Über das Verhalten von Phoron gegen Brom. Helvetica Chimica Acta, 29(3), 573-581.
-
Crystallographic Data: Al-Mousawi, S. M., et al. (2010). Crystal structure of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one. X-ray Structure Analysis Online, 26, 55.
- General Protocol Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CN101648855B - Synthesis method of phorone - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 | Benchchem [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Reactive Landscape of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one: A Guide to Nucleophilic Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is a highly functionalized and sterically hindered divinyl ketone that serves as a versatile synthetic intermediate. Its structure, featuring two vinyl bromide moieties flanking a central carbonyl group, presents a complex reactive landscape where multiple pathways compete. This document provides a detailed technical guide on the reactions of this substrate with various nucleophiles. We will explore the delicate interplay between steric and electronic factors that dictate the reaction outcome, leading to either Favorskii rearrangement, direct nucleophilic substitution, or conjugate addition products. This guide offers field-proven insights, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing the synthetic potential of this unique building block for applications in medicinal chemistry and complex molecule synthesis.
Introduction: The Strategic Value of a Complex Intermediate
In the field of organic synthesis, molecules possessing multiple, strategically placed functional groups are of immense value. 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is a prime example of such a substrate. Its core structure is that of a divinyl ketone, a class of compounds known for its role in pericyclic reactions like the Nazarov cyclization.[1] However, the presence of bromine atoms at the α and α' positions introduces additional, dominant reaction pathways.
The reactivity of this molecule is governed by three key features:
-
The Electrophilic Carbonyl Group: A classical site for nucleophilic attack.
-
α,α'-Bromo Substituents: These positions are susceptible to direct displacement by nucleophiles and are critical for initiating rearrangements.
-
Steric Hindrance: The four methyl groups flanking the carbonyl and bromine atoms create a congested environment that significantly influences which reaction pathways are sterically feasible.[2]
Understanding how to selectively target one of these reactive sites by carefully choosing the nucleophile and reaction conditions is paramount for its effective use in synthesis. This guide will dissect the major reaction pathways and provide actionable protocols for achieving desired chemical transformations.
Mechanistic Overview: Competing Reaction Pathways
The reaction of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one with a nucleophile is not a simple event but a choice between several competing mechanisms. The outcome is highly dependent on the nature of the nucleophile (hard vs. soft, basicity) and the reaction conditions.
Caption: Competing reaction pathways for 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one.
Pathway A: The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones when treated with a base, typically yielding carboxylic acid derivatives.[3][4] For α,α'-dihaloketones like our substrate, the reaction proceeds to form α,β-unsaturated acids or esters.[5] Given the absence of enolizable protons on the bromine-bearing carbons, the reaction likely proceeds through a "quasi-Favorskii" or semi-benzilic acid type mechanism rather than a classic cyclopropanone intermediate.[2][6]
Mechanism:
-
A strong base, such as an alkoxide, attacks the electrophilic carbonyl carbon.
-
The resulting tetrahedral intermediate undergoes a rearrangement where a carbon-carbon bond migrates, displacing a bromide ion.
-
A second elimination of the remaining bromide and the attacking nucleophile's conjugate acid (e.g., H-OR) forms the α,β-unsaturated product.
This pathway is favored by strong, hard bases like alkoxides or hydroxides.
Caption: Simplified quasi-Favorskii mechanism with an alkoxide nucleophile.
Pathway B: Direct Nucleophilic Substitution
A competing pathway is the direct displacement of the bromide atoms via an S_N2 mechanism.[7] This reaction is more likely with soft, less basic nucleophiles that have a higher affinity for carbon than for the carbonyl oxygen. Thiolates and cyanides are excellent candidates for this transformation. Steric hindrance from the adjacent methyl groups can slow this reaction, often requiring elevated temperatures. Depending on stoichiometry, either mono- or di-substitution can be achieved.
Pathway C: Conjugate Addition
The divinyl ketone system is an extended conjugated π-system, making it susceptible to conjugate addition. While 1,4-addition is common for α,β-unsaturated ketones, divinyl ketones can undergo 1,6-addition.[1] This pathway is typically favored by specific reagents like organocuprates or soft enolates. The nucleophile attacks the terminal carbon of the diene system, leading to an enolate that can be protonated during workup.
| Pathway | Favored By | Typical Nucleophile | Primary Product Type |
| Favorskii Rearrangement | Strong bases, polar protic solvents | RO⁻, OH⁻ | α,β-Unsaturated Ester/Acid |
| Direct Substitution | Soft, non-basic nucleophiles | RS⁻, CN⁻, N₃⁻ | α-Substituted Dienone |
| Conjugate Addition | Reagents known for Michael additions | R₂CuLi, Malonates | Saturated or Allylic Ketone |
Application & Protocols
Protocol 1: Favorskii Rearrangement for the Synthesis of an α,β-Unsaturated Ester
This protocol details the reaction with sodium methoxide to produce methyl 2,4,6-trimethyl-2,4-heptadienoate. This transformation is a powerful method for carbon skeleton rearrangement.
Materials:
-
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (1.0 eq)
-
Sodium methoxide (2.5 eq, commercially available or freshly prepared)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous methanol.
-
Base Preparation (if needed): Carefully add sodium metal (2.5 eq) in small portions to the stirred methanol at 0 °C. Allow all the sodium to react completely before proceeding. Causality Note: Preparing the alkoxide in situ ensures it is anhydrous and highly reactive. The reaction is exothermic and produces hydrogen gas, requiring careful addition and proper ventilation.
-
Substrate Addition: Dissolve the 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one (1.0 eq) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium methoxide solution at 0 °C under argon.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into an equal volume of ice-cold saturated NH₄Cl solution to quench the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: Washing removes residual methanol and inorganic salts, which is crucial for clean evaporation and subsequent purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
Protocol 2: Direct Substitution with a Thiolate Nucleophile
This protocol describes the reaction with sodium thiophenolate to achieve a di-substituted product, showcasing the utility of soft nucleophiles in avoiding rearrangement.
Materials:
-
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (1.0 eq)
-
Thiophenol (2.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
Procedure:
-
Nucleophile Preparation: To a flame-dried flask under argon, add anhydrous THF and cool to 0 °C. Carefully add the NaH dispersion. Safety Note: NaH is highly reactive and flammable. Handle under an inert atmosphere.
-
Add a solution of thiophenol (2.2 eq) in THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation and formation of sodium thiophenolate.
-
Substrate Addition: Add a solution of the dibromo-ketone (1.0 eq) in THF dropwise to the thiophenolate solution at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir until TLC indicates completion (typically 6-12 hours). Gentle heating (40-50 °C) may be required if the reaction is sluggish. Expertise Insight: Unlike the hard methoxide, the soft thiophenolate prefers direct attack on the carbon bearing the bromine, an example of Hard-Soft Acid-Base (HSAB) theory in practice.[8]
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Complex Product Mixture | Reaction conditions allow multiple pathways to compete. | For Favorskii: Ensure base is strong and anhydrous; run at recommended temperature. For Substitution: Use a less basic, soft nucleophile; consider lower temperatures. |
| Low or No Reaction | Insufficiently reactive nucleophile; steric hindrance. | Increase reaction temperature; use a stronger nucleophile or a less-coordinating solvent like DMF or DMSO. |
| Formation of Elimination Products | Nucleophile acting as a base rather than a nucleophile. | Use a less basic nucleophile. For base-sensitive substrates, consider using a non-ionic nucleophile with a scavenger base (e.g., R-SH with Et₃N). |
| Hydrolysis of Product | Presence of water during workup or purification. | Ensure all workup steps are performed with appropriate aqueous solutions and that solvents for chromatography are dry. |
Summary and Outlook
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is a testament to how steric and electronic factors can be manipulated to control chemical reactivity. By selecting the appropriate nucleophile and conditions, chemists can steer the reaction towards distinct outcomes, such as skeletal rearrangements or direct functionalization. The products derived from these reactions—highly substituted unsaturated esters and functionalized dienones—are valuable scaffolds for the synthesis of complex natural products, agrochemicals, and pharmaceutical agents. Future work could explore reactions with organometallic reagents to further expand the synthetic utility of this versatile intermediate.
References
- The Intricate Reactivity of Sterically Hindered α,α'-Dibromoketones: A Technical Guide - Benchchem.
- Favorskii Rearrangement - Alfa Chemistry.
- Favorskii-Type Rearrangement of α,α′-Dihalo Ketones with Sodiomalonates Leading to Conjugated Enone Derivatives - R Discovery.
- The Favorskiĭ Rearrangement of Haloketones - ResearchGate.
- Favorskii rearrangement - Wikipedia.
- Organic Chemistry Rearrangement - Dr. H.N. Sinha Arts & Commerce College.
- Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC.
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- Nucleophilic substitution and elimination in 2-halogenovinyl ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES - SciSpace.
- Substitution Reactions of Carbonyl Compounds - Chapter 23.
Sources
- 1. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. drhnsp.org [drhnsp.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Nucleophilic substitution and elimination in 2-halogenovinyl ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one as a synthetic intermediate
Application Note: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one as a Key Synthetic Intermediate
Executive Summary
In advanced organic synthesis and materials science, the controlled functionalization of highly conjugated systems is critical for developing stable downstream active agents. 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (commonly known as phorone dibromide) is a highly functionalized dialkenyl ketone that serves as an indispensable synthetic intermediate[1]. Its primary utility lies in the "build–couple–pair" synthesis of highly stable reductones, most notably Tetramethyl Reductic Acid (TMRA) [2], which has profound applications in both photographic development technologies and biological tautomerism modeling[3].
This application note details the chemical profile, mechanistic rationale, and self-validating experimental protocols for the synthesis and utilization of this intermediate.
Chemical Profile & Quantitative Data
Before utilizing this intermediate, it is critical to verify its physical and structural parameters. The quantitative data below summarizes the key properties required for analytical validation[1].
| Property | Value | Analytical Significance |
| IUPAC Name | 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one | Defines the highly conjugated diene backbone. |
| CAS Number | 5682-79-1 | Primary registry identifier for procurement. |
| Molecular Formula | C9H12Br2O | Used for exact mass MS validation. |
| Molecular Weight | 296.00 g/mol | Required for stoichiometric calculations. |
| Exact Mass | 295.923 Da | Target peak for High-Resolution Mass Spectrometry. |
| XLogP3 | 4.6 | Indicates high lipophilicity; dictates solvent choice (e.g., DCM). |
| Physical State | Light brown oil (crude) | Visual indicator of successful dehydrobromination. |
Mechanistic Rationale & Synthetic Pathway
The synthesis of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one and its subsequent conversion to TMRA relies on a precise sequence of halogenation, elimination, and cyclization.
-
Bromination : The pathway begins with4, which is brominated to form the saturated intermediate, phorone tetrabromide[2][4].
-
Double Dehydrobromination (The Critical Step) : To yield our target intermediate, the tetrabromide must undergo a double elimination of HBr. Causality of Reagent Choice : 5 rather than a stronger alkali (like NaOH) because pyridine is a mild, non-nucleophilic base[5]. It selectively abstracts protons without triggering premature degradation or unwanted nucleophilic attack on the highly electrophilic carbonyl carbon. Temperature is strictly maintained below 25°C to prevent the thermally-induced polymerization of the resulting conjugated diene[5].
-
Cyclization & Hydrolysis : The dibromo intermediate is then treated with sulfuric acid. The strong acid protonates the carbonyl, driving an intramolecular cyclization accompanied by the loss of HBr to form a 5-membered ring (6)[3][6]. A final hydroxide displacement replaces the remaining vinylic bromide, yielding the enediol motif of TMRA[3].
Pathway Visualization
Synthetic pathway from Phorone to Tetramethyl Reductic Acid via the Dibromo intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
This protocol isolates the target intermediate via controlled dehydrobromination[5].
Reagents & Equipment:
-
Crude 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone
-
Methylene chloride (DCM)
-
Pyridine (Anhydrous)
-
15% and 30% Aqueous Sulfuric Acid (H₂SO₄)
-
Ice-methanol bath & Nitrogen line
Step-by-Step Methodology:
-
Solvation & Cooling : Dissolve the crude tetrabromide precursor in 200 mL of methylene chloride. Submerge the reaction vessel in an ice-methanol bath and cool the solution to approximately -10°C[5].
-
Base Addition : Under a continuous nitrogen atmosphere, slowly add 250 mL of pyridine. Caution: Addition must be dropwise to prevent exothermic spikes.
-
Elimination Reaction : Stir the mixture continuously for 15 hours. Critical Control : Ensure the internal temperature never exceeds 25°C to prevent diene polymerization[5].
-
Acid Quenching : Pour the reaction mixture into 800 mL of a 15% H₂SO₄ solution in ice water to neutralize excess pyridine[5].
-
Extraction & Washing : Extract the aqueous layer with three 150 mL portions of DCM. Combine the organic extracts and wash sequentially with two 250 mL portions of 30% H₂SO₄, followed by three 300 mL portions of distilled water[5].
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Critical Control : Keep the pot temperature strictly below 50°C to avoid thermal degradation of the product[5].
Self-Validation Checkpoint: The reaction is successful if the final residue is a light brown oil (yielding ~157.7 g for this scale)[5]. To analytically validate, run a ¹H NMR (CDCl₃); the disappearance of the methine protons from the tetrabromide and the emergence of a highly symmetrical diene structure confirms the elimination.
Protocol 2: Downstream Conversion to Tetramethyl Reductic Acid (TMRA)
Converting the intermediate into the final reductone[2][3].
Step-by-Step Methodology:
-
Cyclization : Treat the 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one intermediate with concentrated sulfuric acid. The acidic environment catalyzes the loss of HBr and drives the ring closure to form the cyclopentenone derivative[3].
-
Hydroxide Displacement : Introduce the cyclized intermediate to an aqueous sodium hydroxide solution. The remaining vinylic bromine atom undergoes nucleophilic displacement by the hydroxide ion[3].
-
Purification : TMRA easily oxidizes in ambient air to green decomposition products[2]. Recrystallize the crude product three times from bidistilled water and dry in vacuo to yield stable, colorless crystals[2].
Self-Validation Checkpoint: The successful formation of TMRA can be validated by its physical state (colorless crystals)[2]. Functionally, TMRA can be validated by a comparative degradation test: when dissolved in an alkaline medium alongside ascorbic acid, TMRA will maintain its structural integrity and reducing power significantly longer than the ascorbic acid control[3].
Applications in Industry and Research
1. Photographic Development (Silver Halide Emulsions) Tetramethyl reductic acid (synthesized from this dibromo intermediate) is a superior developing agent for silver halide diffusion transfer processes (e.g., Polaroid systems)[3]. While traditional developers like ascorbic acid rapidly deteriorate in alkaline media (evidenced by a reduction in density steps in aged solutions), TMRA is markedly more stable, producing high-quality prints even with aged developer solutions[3].
2. Biological Modeling of Tautomerism In structural biology and physical chemistry, TMRA is utilized as a stable model for biologically important reductones (like Vitamin C)[2]. Because it undergoes a degenerate double proton tautomerism (an intramolecular HH transfer interconverting the peripheric and central positions of its two OH groups), researchers use dynamic liquid-state NMR spectroscopy on TMRA to study kinetic H/D isotope effects and hydrogen bond association pathways[2].
References
1.5 2.4 3.7 4.1 5.2 6.3 7.6 8. 8
Sources
- 1. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3615440A - Novel photographic compositions and processes - Google Patents [patents.google.com]
- 4. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Cyclopenten-1-one, 3-bromo-2-hydroxy-4,4,5,5-tetramethyl- | SIELC Technologies [sielc.com]
- 7. lookchem.com [lookchem.com]
- 8. Diffusion Transfer Printing ("Polaroid" peel-apart) recipes | Page 6 | Photrio.com Photography Forums [photrio.com]
protocols for using dibrominated dienones in total synthesis
Application Note: Protocols for Using Dibrominated Dienones in Total Synthesis
Executive Summary
Dibrominated dienones (specifically 4,4-dibromocyclohexa-2,5-dienones and their 3,5-dibromo congeners) represent a class of "loaded spring" intermediates in complex molecule synthesis. Derived from the oxidative dearomatization of phenols, these species disrupt aromatic stability to create densely functionalized, pro-chiral scaffolds. They are pivotal in the total synthesis of Verongia alkaloids (e.g., Aeroplysinin-1), halogenated epoxyquinols, and spirocyclic cores.
This guide details the protocols for generating these labile intermediates and controlling their divergent reactivity profiles: nucleophilic epoxidation (for epoxyquinols) and cycloaddition (for bicyclic systems).
Part 1: Preparation of the Reagent (Oxidative Dearomatization)
The generation of 4,4-dibromodienones relies on the electrophilic bromination of phenols followed by the interception of the phenonium intermediate. While stable analogs (e.g., 2,6-di-tert-butyl) exist, total synthesis often requires the generation of transient, less hindered variants in situ.
Mechanism of Action
The reaction proceeds via the formation of a 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) species or direct bromination of the phenolate. The loss of aromaticity is driven by the formation of strong C-Br bonds and the thermodynamic trap of the dienone system.
Protocol A: Controlled Oxidative Bromination (NBS/MeCN System)
Best for: Generating reactive 4,4-dibromodienones for immediate downstream use.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.2 – 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (H₂O) (4:1 ratio)
-
Quench: Saturated aq. Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve the phenol (e.g., p-cresol for model studies) in MeCN/H₂O (0.1 M concentration). Cool the solution to 0 °C using an ice/water bath.
-
Expert Insight: The water cosolvent is critical. It facilitates the solvation of the succinimide byproduct and stabilizes the polar transition state of the bromination.
-
-
Addition: Add NBS portion-wise over 15 minutes.
-
Monitoring: The solution will turn transiently orange/red. A persistent deep red color often indicates over-bromination or polymerization.
-
-
Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC (silica gel). The starting phenol (UV active, often stains with
) should disappear. The dienone product is typically UV active but less polar. -
Workup (Critical for Stability):
-
Dilute with cold diethyl ether (
). -
Wash immediately with cold 5%
(to quench active bromine species) followed by brine. -
Dry over
(do not use as Lewis acidity can trigger rearrangement). -
Concentrate in vacuo at < 25 °C. Do not heat.
-
Yield & Characterization:
-
Typical Yield: 75–90%
-
Stability Warning: 4,4-dibromodienones are photolabile. Store in amber vials at -20 °C. Use within 24 hours for best results.
Part 2: The Gateway Transformation (Regioselective Epoxidation)
The most common synthetic application of dibromodienones is their conversion into brominated epoxyquinols—core structures in marine natural products like Manzamine A.
Protocol B: Nucleophilic Epoxidation
Target: Synthesis of brominated epoxyquinols.
Reagents:
-
Crude 4,4-Dibromodienone (from Protocol A)
-
Hydrogen Peroxide (
, 30% aq.) -
Sodium Hydroxide (NaOH) (1M aq.) or
-
Solvent: Methanol (MeOH) or THF
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude dienone in MeOH (0.1 M) and cool to -10 °C (salt/ice bath).
-
Oxidant Addition: Add
(1.5 equiv) in one portion. -
Base Initiation: Dropwise add the base (NaOH or
, 0.5 equiv).-
Mechanistic Note: This reaction is a Michael-induced ring closure (MIRC) . The hydroperoxide anion (
) attacks the -carbon of the enone. -
Selectivity: Attack occurs at the less sterically hindered double bond (usually distal to the bromine if regiochemistry allows).
-
-
Quench: Once TLC shows consumption of the dienone (typically < 30 mins), quench with saturated
. -
Extraction: Extract with Ethyl Acetate (EtOAc). The epoxyquinol is generally more stable than the precursor dienone.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to the 4,4-dibromodienone intermediate, highlighting the decision points for the synthetic chemist.
Figure 1: Divergent synthetic utility of the 4,4-dibromodienone scaffold. Pathway A is preferred for natural product synthesis.
Part 4: Data & Troubleshooting
Table 1: Comparative Reactivity of Dienone Variants
| Substituent (C4) | Stability (25°C) | Primary Reactivity Mode | Common Application |
| H, H (Parent) | Low (< 1 hr) | Polymerization | In situ trapping only |
| Br, Br | Moderate (24 hrs) | Epoxidation / Diels-Alder | Verongia alkaloid synthesis |
| Me, Br | High (Days) | Nucleophilic Attack | Regioselective functionalization |
| t-Bu, t-Bu | Very High (Months) | Radical Bromination Source | Reagent (TBCO) [1] |
Troubleshooting Guide:
-
Problem: Rapid darkening of the reaction mixture during bromination.
-
Cause: HBr byproduct catalyzing polymerization or "dienone-phenol" rearrangement.
-
Solution: Add a solid buffer like
(1.0 equiv) to the reaction mixture to scavenge acid in situ.
-
-
Problem: Low yield in Diels-Alder cycloaddition.
-
Cause: Steric hindrance of the gem-dibromo group repelling the diene.
-
Solution: Use Lewis Acid catalysis (
or ) to lower the LUMO energy of the dienone, facilitating the reaction at lower temperatures [2].
-
-
Problem: Decomposition during concentration.
-
Cause: Thermal instability.
-
Solution: Never heat the water bath above 25 °C. If the product is an oil, use it immediately in the next step without full drying ("telescoped" synthesis).
-
References
-
Sigma-Aldrich. (n.d.). 2,4,4,6-Tetrabromo-2,5-cyclohexadienone Product Information. Retrieved from
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction: Mechanism and Utility. Retrieved from
-
Organic Syntheses. (1936). o-Bromophenol and general bromination protocols. Org. Synth. 16, 8. Retrieved from
-
MDPI. (2013). An Aeroplysinin-1 Specific Nitrile Hydratase Isolated from the Marine Sponge Aplysina cavernicola.[1][2] Mar. Drugs. Retrieved from
Sources
purification of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Application Note: High-Purity Isolation and Purification of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Abstract
This guide details the isolation and purification of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (CAS: 5682-79-1), a brominated derivative of phorone.[1] Often synthesized via the bromination-dehydrobromination of phorone, the crude product frequently contains unreacted starting material, saturated tetrabromo-intermediates, and polymerized byproducts.[1] This protocol prioritizes a dual-stage purification strategy : initial removal of bulk impurities via selective crystallization, followed by high-resolution flash chromatography for pharmaceutical-grade purity (>98%).[1]
Chemical Context & Challenge
The target molecule is a sterically congested
-
Target Structure:
[1] -
Critical Impurities:
-
Phorone (Starting Material): Co-elutes in non-polar solvents.
-
Phorone Tetrabromide: The saturated intermediate (2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one).[1]
-
Polymeric Gums: Dark, viscous byproducts formed via radical polymerization or acid-catalyzed condensation during the harsh bromination step.
-
Physicochemical Profile:
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 296.00 g/mol |
| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, Acetone; Moderate in Ethanol; Insoluble in Water.[1][2][3] |
| Reactivity | Lachrymator . Susceptible to Michael addition and photolytic degradation. |
Purification Strategy Workflow
The following decision tree outlines the logic for selecting the appropriate purification path based on the state of the crude material.
Figure 1: Purification Decision Tree. High-contrast nodes indicate critical decision points.
Detailed Protocols
Protocol A: Workup & Impurity Scavenging
Objective: Remove mineral acids (
-
Quenching: Pour the crude reaction mixture (typically in Acetic Acid or
) into a stirred mixture of Ice Water (500 mL) and Sodium Bisulfite ( ) . Stir until the orange bromine color dissipates completely to a pale yellow. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
).-
Note: DCM is preferred over ether due to the high density of the brominated product, which minimizes emulsion formation.
-
-
Neutralization: Wash the combined organic layers with Saturated
until effervescence ceases (removes acetic acid/HBr). Follow with a Brine wash.[4][5] -
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo at .-
Caution: Do not overheat; brominated dienones can undergo thermal rearrangement or polymerization.
-
Protocol B: Recrystallization (Primary Method)
Context: This method is effective if the crude material solidifies upon standing. If it remains a persistent oil, skip to Protocol C.
Steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (
) required to dissolve the solid.-
Troubleshooting: If dark, insoluble gums remain, decant the hot supernatant into a clean flask, leaving the tar behind.
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Seeding (Critical): If "oiling out" occurs (droplets forming instead of crystals), scratch the inner wall of the flask with a glass rod or add a seed crystal of pure 3,5-dibromophorone.
-
Completion: Cool the flask in an ice bath (
) for 2 hours. -
Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold (
) Ethanol/Water (1:1). -
Drying: Desiccate under high vacuum in the dark (light sensitive).
Protocol C: Flash Column Chromatography (High Purity)
Context: Required for oil-based crude or when removing close-eluting isomers.[1]
-
Stationary Phase: Silica Gel 60 (
mesh).[1] -
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Loading: Dissolve crude in minimum Toluene or DCM.
Gradient Table:
| Column Volume (CV) | Hexane (%) | Ethyl Acetate (%) | Elution Target |
| 0 - 3 | 100 | 0 | Unreacted Phorone |
| 3 - 8 | 95 | 5 | Minor Impurities |
| 8 - 15 | 90 | 10 | 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one |
| 15+ | 70 | 30 | Polar tars / Tetrabromides |
-
Detection: UV at 254 nm (Strong absorbance due to conjugated enone system). TLC stain:
(Active alkene).
Quality Control & Validation
To ensure the integrity of the purified product, perform the following checks.
1.
-
Diagnostic Signal: The hallmark of success is the absence of vinylic protons .
-
Symmetry: The molecule is symmetric; expect simplified methyl integration.
2. Melting Point:
-
Literature values for specific brominated phorone derivatives vary, but the target typically melts in the range of 30–60°C (often lower than the tetrabromide). Sharpness of range (
) indicates purity.
3. HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Solvent: Acetonitrile/Water (70:30 Isocratic).
-
Flow: 1.0 mL/min.
-
Purity Criteria: Single peak >98% area integration at 254 nm.
Safety & Handling
-
Lachrymator Warning: Like many
-halo ketones, this compound is a potent lachrymator (tear gas agent) and skin irritant.[1] -
Engineering Controls: All operations, especially weighing and transfer, must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Storage: Store at
under inert atmosphere ( or ) to prevent discoloration and decomposition.
References
-
Conant, J. B., & Tuttle, N. (1922). "The Action of Bromine on Phorone." Journal of the American Chemical Society. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General techniques for halogenation and crystallization). Link
-
PubChem Database. "Compound Summary: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one."[1] National Center for Biotechnology Information. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for enone halogenation). Link
Sources
Application Note: Experimental Workflows and Cyclization Reactions of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Target Audience: Synthetic Chemists, Materials Scientists, and Photographic/Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and application of cross-conjugated dienones.
Executive Rationale & Mechanistic Overview
The compound 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one (commonly known as phorone dibromide) is a highly functionalized, cross-conjugated dienone. Its unique structural topology—featuring two vinylic bromides flanking a central ketone—makes it a critical intermediate for synthesizing complex cyclic enediols, most notably Tetramethyl Reductic Acid (TMRA) .
TMRA is a stable, biologically relevant reductone (an analogue of L-ascorbic acid/vitamin C) that serves as a premier model for studying degenerate double proton tautomerism via dynamic NMR[1]. Furthermore, TMRA synthesized from this dibromo precursor is highly valued in photographic processing as a superadditive, aerial-oxidation-resistant developing agent[2].
The workflow below details the experimental setup for generating the dibromide precursor and subsequently reacting it via an acid-catalyzed intramolecular electrocyclic ring closure to yield TMRA.
Reaction Pathway Visualization
Pathway detailing the synthesis of TMRA from phorone dibromide and its downstream applications.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that successful execution of these reactions relies heavily on strict temperature control and the exclusion of transition metal contaminants. The following protocols are designed as self-validating systems.
Phase 1: Preparation of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
This step generates the active reactant via controlled dehydrohalogenation.
-
Reaction Setup: Dissolve crude 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone in methylene chloride (CH₂Cl₂). Cool the reactor to -10 °C using an ice-methanol bath[3].
-
Base Addition: Under a strict nitrogen atmosphere, add pyridine dropwise.
-
Causality: Pyridine is selected over stronger inorganic bases because it acts as a mild, non-nucleophilic acid scavenger. It selectively eliminates two equivalents of HBr without triggering premature cyclization or polymerization of the resulting diene[3].
-
-
Incubation: Stir the mixture for 15 hours, ensuring the internal temperature never exceeds 25 °C.
-
Quench & Extraction (In-Process Validation): Pour the mixture into a 15% aqueous sulfuric acid solution in ice water.
-
Self-Validation: The organic layer must cleanly separate. The aqueous layer will contain the water-soluble pyridinium sulfate. If an emulsion forms, the temperature during the reaction likely exceeded 25 °C, leading to polymeric byproducts.
-
-
Isolation: Wash the combined CH₂Cl₂ extracts with water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure. Crucial: Keep the pot temperature below 50 °C to prevent thermal degradation of the brominated diene[3].
Phase 2: Reaction of the Dibromide to Tetramethyl Reductic Acid (TMRA)
This is the primary application reaction, utilizing the dibromide's cross-conjugation.
-
Acid-Catalyzed Cyclization: Slowly charge the 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one into concentrated sulfuric acid.
-
Causality: The strong acidic environment protonates the central carbonyl, driving an intramolecular electrocyclic ring closure that forms a five-membered cyclopentenone ring while expelling one equivalent of HBr[4].
-
-
Alkaline Hydrolysis: Carefully transfer the cyclized intermediate into a chilled aqueous hydroxide solution (NaOH or KOH).
-
Causality: The remaining vinylic bromine atom on the cyclopentenone ring undergoes nucleophilic displacement by the hydroxide ion. Subsequent tautomerization yields the stable enediol (reductone) structure of TMRA [4].
-
-
Purification & Quality Control (QC): Recrystallize the crude TMRA three times from bidistilled water. Dry in vacuo.
-
Self-Validation (Colorimetric QC): TMRA is highly susceptible to trace-metal-catalyzed aerial oxidation, which converts it to the hydrate of 4,4,5,5-tetramethyl-1,2,3-cyclopentanetrione. This oxidized impurity is distinctly green [1]. The presence of a green tint in your crystals is an immediate visual indicator of a failed purification or compromised inert atmosphere. Pure TMRA must yield strictly colorless crystals.
-
Quantitative Data & Analytical Validation
To ensure rigorous tracking of the reaction progress, compare your analytical results against the established physicochemical profiles summarized below.
Table 1: Physicochemical Profile of Key Compounds
| Compound | IUPAC Nomenclature | Molecular Weight | LogP (XLogP3) | Key Structural Feature |
| Phorone Dibromide | 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one | 296.00 g/mol | 4.6 | Cross-conjugated dienone[5] |
| TMRA | 2,3-dihydroxy-4,4,5,5-tetramethyl-2-cyclopenten-1-one | 170.21 g/mol | ~0.8 | Cyclic Enediol (Reductone) |
Table 2: Kinetic and Application Parameters of TMRA
| Parameter | Experimental Condition | Observation / Value | Field Significance |
| Proton Tautomerism | Dynamic NMR (Toluene-d8 / CD₂Cl₂) | Fast at RT; Slow at ~200 K | Validates degenerate double proton transfer in reductones [1] |
| Photographic Dev. pH | Aqueous Alkaline Buffer | pH 9.5 – 11.5 | Highly stable against aerial oxidation[2] |
| Superadditivity | With auxiliary developing agents | >12 distinct density steps | Superior latent image discrimination in silver transfer [4] |
Advanced Applications: Why Synthesize TMRA?
The conversion of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one to TMRA is not just an academic exercise; it has profound industrial and analytical applications:
-
Analytical Chemistry (Dynamic NMR): TMRA serves as a robust model for L-ascorbic acid. Because hydrogen bond exchange is faster than multiple proton transfers, researchers use TMRA to map intra- and intermolecular proton tautomerizations (HH vs. HD transfer rates) without the rapid degradation seen in simpler reductones[1].
-
Photographic Processing: Traditional developers rely on dihydroxybenzene, which poses environmental and stability challenges. TMRA acts as a highly effective, environmentally friendly
-enediol silver halide developing agent. It exhibits a superadditive effect when combined with auxiliary agents, maintaining a stable pH and resisting aerial oxidation far better than legacy chemistries[2].
References
1.[5] National Center for Biotechnology Information. "2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O - PubChem" PubChem. URL:[Link] 2.[3] PrepChem. "Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one" PrepChem.com. URL:[Link] 3.[1] MDPI. "Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR" International Journal of Molecular Sciences. URL:[Link] 4.[2] Google Patents. "EP0690343A1 - Photographic silver halide developer composition and process for forming photographic silver images" European Patent Office. URL: 5.[4] Google Patents. "US3615440A - Novel photographic compositions and processes" United States Patent and Trademark Office. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0690343A1 - Photographic silver halide developer composition and process for forming photographic silver images - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US3615440A - Novel photographic compositions and processes - Google Patents [patents.google.com]
- 5. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in synthesizing 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide for the synthesis of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one (commonly known as dibromophorone)[1].
This highly sterically hindered, conjugated dienone is a critical intermediate in the synthesis of tetramethylreductic acid and various alicyclic frameworks[2]. However, its synthesis via the classical two-step bromination and dehydrobromination of phorone is fraught with thermodynamic and kinetic traps. This guide provides self-validating protocols, mechanistic causality, and data-driven solutions to ensure high-fidelity yields and prevent catastrophic batch failures.
Synthesis Workflow
Figure 1: Two-step synthesis workflow of dibromophorone from phorone, highlighting solvolysis risk.
Troubleshooting Guides & FAQs
Q1: Why does my bromination of phorone yield a dark, complex crude instead of crystalline tetrabromophorone? Mechanistic Causality: The electrophilic addition of bromine to the electron-deficient double bonds of phorone is highly exothermic. If the internal temperature exceeds 15 °C, or if the addition rate outpaces heat dissipation, radical side-reactions and over-bromination of the allylic methyl groups occur. Furthermore, attempting to purify the crude tetrabromide by recrystallization from warm methanol—a historical practice—induces solvolysis. The sterically hindered alpha-bromo ketone moieties undergo nucleophilic attack by methanol, displacing the bromide and severely decreasing the yield[2]. Solution: Maintain the reaction strictly between -10 °C and 15 °C. Evaporate the halogenated solvent in vacuo below 50 °C and proceed to the dehydrobromination step using the crude material without intermediate methanol purification[2].
Q2: During dehydrobromination with pyridine, my yield of dibromophorone drops significantly, and I observe polymeric mixtures. What is failing? Mechanistic Causality: The double E2 elimination of HBr from 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone requires a delicate kinetic balance. Pyridine acts as both the base and the solvent. If the reaction temperature exceeds 25 °C, the newly formed, highly reactive conjugated dienone system of dibromophorone becomes susceptible to Michael additions by pyridine or residual bromide ions, leading to oligomerization[3]. Solution: Add the pyridine at -10 °C under a nitrogen atmosphere, then strictly maintain the stirring mixture below 25 °C for 15 hours[3].
Q3: How do I safely quench the dehydrobromination reaction without hydrolyzing the final product? Mechanistic Causality: The massive excess of pyridine must be neutralized to partition the product into the organic phase. However, adding concentrated acids directly generates violent exotherms that thermally degrade the dienone. Solution: Pour the reaction mixture into a massive heat sink—specifically, a pre-chilled 15% aqueous sulfuric acid solution packed with crushed ice. This rapidly protonates the pyridine into water-soluble pyridinium sulfate while keeping the thermal load negligible[3].
Quantitative Data Summary
| Reaction Step | Reagents / Solvent | Critical Temp Limit | Primary Kinetic/Thermodynamic Risk | Expected Yield |
| 1. Electrophilic Bromination | Phorone, Br₂, CH₂Cl₂ | < 15 °C | Exothermic runaway; allylic over-bromination | Quantitative (Crude)[2] |
| 1. Solvent Evaporation | None (In vacuo) | < 50 °C | Thermal degradation of the tetrabromide | N/A |
| 2. E2 Dehydrobromination | Tetrabromide, Pyridine | < 25 °C | Michael addition by pyridine; oligomerization | 75% – 80%[2] |
| 2. Acidic Quench | 15% H₂SO₄ (aq), Ice | < 10 °C | Hydrolysis of dienone; exothermic degradation | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrabromo-2,6-dimethyl-4-heptanone
Self-Validation Checkpoint: The reaction mixture should transition from the yellow color of phorone to a deep reddish-brown during Br₂ addition, clearing up slightly as the halogen is consumed across the double bonds.
-
Dissolve 1.0 molar equivalent of phorone in anhydrous methylene chloride (CH₂Cl₂) in a multi-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and internal thermocouple.
-
Cool the reactor to -10 °C using an ice-methanol bath.
-
Charge the dropping funnel with exactly 2.0 equivalents of elemental bromine (Br₂) dissolved in CH₂Cl₂[2].
-
Add the bromine solution dropwise, meticulously controlling the addition rate so that the internal temperature never exceeds 15 °C.
-
Once the addition is complete, evaporate the solvent under reduced pressure. Critical: Maintain the water bath strictly below 50 °C to prevent thermal decomposition[3].
-
Do not recrystallize the crude oily product from methanol. Proceed directly to Protocol 2[2].
Protocol 2: Dehydrobromination to 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Self-Validation Checkpoint: The final product must isolate as a light brown oil containing minimal residual solvent, or as light yellow needles (m.p. 115.5–116.5 °C) if further triturated with cold hexane[2].
-
Dissolve the crude tetrabromide from Protocol 1 in 200 mL of anhydrous CH₂Cl₂ and cool to -10 °C using an ice-methanol bath[3].
-
Under a rigorous nitrogen atmosphere, add an excess of anhydrous pyridine (e.g., 250 mL per mole of starting material)[3].
-
Stir the mixture continuously for 15 hours. Monitor the internal temperature and ensure it remains strictly < 25 °C[3].
-
Prepare a quenching bath consisting of 800 mL of 15% aqueous sulfuric acid mixed with crushed ice[3].
-
Pour the reaction mixture slowly into the quenching bath to neutralize the pyridine[3].
-
Extract the aqueous layer with three 150 mL portions of CH₂Cl₂[3].
-
Wash the combined organic extracts with 30% aqueous sulfuric acid (2 × 250 mL) to remove residual pyridinium salts, followed by water (3 × 300 mL)[3].
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure (pot temperature < 50 °C)[3].
References
[1] Title: 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- (CID 79763) Source: PubChem, National Library of Medicine URL: [Link]
[3] Title: Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one Source: PrepChem URL: [Link]
[2] Title: U.S. Patent 4,195,038 - Process for preparing compounds useful as intermediates in the synthesis of tetramethylreductic acid Source: USPTO / Google Patents URL:
Sources
Technical Support Center: Stability & Handling of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Chemical Profile & Critical Storage Protocols
Compound Identity:
-
Systematic Name: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one[1][2][3]
-
Structure Context: A cross-conjugated
-dihalo dienone. -
Physical State: Yellowish crystalline solid or viscous liquid (MP: ~23–28 °C).[4]
-
Reactivity Class: Electrophilic Michael acceptor; Vinyl halide; Precursor for Nazarov cyclizations.
Storage & Handling Specifications
This compound exhibits significant sensitivity to photolysis and acid-catalyzed rearrangement .
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Prevents slow thermal polymerization and |
| Atmosphere | Argon/Nitrogen | Oxygen can induce radical autoxidation at the allylic methyl positions. |
| Light | Amber Vials (Strict) | The cross-conjugated |
| Container | Borosilicate Glass | Avoid plastics; halogenated enones can leach plasticizers. |
Reaction Conditions & Stability Troubleshooting
This section addresses specific issues researchers encounter when subjecting this scaffold to synthetic conditions.
Scenario A: "My reaction mixture turned into a black tar/resin."
Diagnosis: Uncontrolled Polymerization or Decomposition. Mechanism: As a Michael acceptor, the phorone backbone is prone to polymerization initiated by strong bases or free radicals.
-
Root Cause 1: Use of unhindered, strong nucleophiles (e.g., NaOMe, LDA) at room temperature.
-
Root Cause 2: High thermal stress (>80°C) without radical inhibitors.
Corrective Protocol:
-
Temperature Control: Conduct nucleophilic additions at -78°C to 0°C .
-
Base Selection: Switch to sterically hindered bases (e.g., LiHMDS,
-BuOK) to favor deprotonation over nucleophilic attack at the -carbon. -
Radical Scavenging: If heating is required, add a stabilizer like BHT (Butylated hydroxytoluene) at 0.1 mol%.
Scenario B: "NMR shows a complex mixture of isomers (multiple vinyl signals)."
Diagnosis: Photo-induced
Corrective Protocol:
-
Shielding: Wrap all reaction flasks and columns in aluminum foil.
-
Re-equilibration: If isomerization occurs, treating the mixture with a catalytic amount of
in under ambient light, followed by darkness, can sometimes restore the thermodynamic equilibrium (predominantly ), though recrystallization is preferred.
Scenario C: "Unexpected formation of a five-membered ring (Cyclopentenone)."
Diagnosis: Inadvertent Nazarov Cyclization.
Mechanism: In the presence of Lewis Acids (
Corrective Protocol:
-
Buffer System: If acidic conditions are necessary for other steps, buffer the system to maintain pH > 4.
-
Lewis Acid Choice: Avoid hard Lewis acids if the cyclization is not desired.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available to 3,5-dibromophorone depending on environmental triggers.
Caption: Divergent stability pathways. Light exposure leads to reversible isomerization, while acidic conditions trigger irreversible cyclization (Nazarov), and strong bases/heat lead to polymerization.
Advanced FAQs
Q: Can I use this compound for Palladium-catalyzed cross-coupling (Suzuki/Stille)? A: Yes, but with caveats. The vinylic bromines are sterically crowded by the gem-dimethyl groups and the carbonyl oxygen.
-
Challenge: Oxidative addition is sluggish due to steric hindrance.
-
Solution: Use highly active catalyst systems (e.g.,
or Buchwald precatalysts) and elevated temperatures. Warning: Elevated temperatures increase the risk of polymerization; always use a radical inhibitor.
Q: How do I purify the compound if it degrades on Silica Gel? A: This compound is moderately acid-sensitive. Standard silica gel is slightly acidic (pH ~5-6), which can catalyze isomerization or decomposition.
-
Protocol: Pre-treat the silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity. Alternatively, use neutral Alumina.
-
Preferred Method: Recrystallization from Ethanol/Water or cold Hexanes is superior to chromatography for stability.
Q: Is the compound a lachrymator?
A: Yes. Like most
-
Safety: Handle only in a functioning fume hood. Double-glove (Nitrile) is mandatory. Quench all glassware and waste with dilute NaOH to destroy the electrophilic core before removal from the hood.
Standardized Purification Protocol
Objective: Isolate high-purity (>98%) 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one without inducing thermal degradation.
Caption: Purification workflow emphasizing temperature control and neutralization to prevent degradation.
References
-
Nazarov Cyclization Mechanisms
-
Phorone Chemistry & Halogenation
-
Ingold, C. K., & Shoppee, C. W. (1928). The mobility of symmetrical triad systems. Part I. The conditions of mobility of the dibromides of phorone. Journal of the Chemical Society.
-
-
General Stability of Cross-Conjugated Dienones
-
Handling of Lachrymatory Agents
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 [chemicalbook.com]
- 3. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 | Benchchem [benchchem.com]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. thieme.de [thieme.de]
- 7. organicreactions.org [organicreactions.org]
- 8. Nazarov-like cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
Technical Support: Stability & Decomposition of Polyhalogenated Ketones
Department: Advanced Organic Synthesis Support Role: Senior Application Scientist Ticket Scope: Troubleshooting decomposition, instability, and unexpected reactivity in polyhalogenated ketones (e.g., Hexafluoroacetone, Hexachloroacetone).
🟢 System Status: Operational
Welcome to the Technical Support Library. You are likely here because your polyhalogenated ketone (PHK) is behaving unexpectedly—either disappearing in basic media, failing to show a carbonyl signal in NMR, or generating hazardous pressure.
Unlike standard ketones (e.g., acetone), PHKs possess extreme electrophilicity due to the inductive effect of multiple halogen atoms. This guide treats "decomposition" not just as a failure mode, but as a predictable chemical outcome of this electronic structure.
📂 Module 1: Base-Induced Cleavage (The Haloform "Trap")
User Issue: "I treated hexachloroacetone with a mild base/nucleophile, and my starting material degraded into chloroform and an acid derivative."
🔧 Root Cause Analysis
Polyhalogenated ketones are super-electrophiles . The electron-withdrawing halogens make the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the resulting trihalomethyl anion (
This leads to Haloform-type cleavage , even under conditions where non-halogenated ketones would be stable.
🔬 The Mechanism (C-C Bond Scission)
When a base (
Figure 1: The Haloform cleavage pathway. Note that the
🛠️ Troubleshooting & Resolution
| Symptom | Diagnosis | Corrective Action |
| Yield Loss in Base | Unintended Haloform Reaction | Switch Bases: Avoid hydroxide or alkoxides.[1] Use non-nucleophilic bases (e.g., reaction with enamines or hindered bases like DIPEA) if deprotonation is required elsewhere. |
| Unexpected Ester | Alcoholysis | If using ROH as solvent with HCA (Hexachloroacetone), you will form the trichloroacetate ester.[2] Change Solvent: Use aprotic solvents (DCM, THF) instead of alcohols. |
| Chloroform Smell | Decomposition | Ventilation: Verify hood flow. Chloroform is a carcinogen. Neutralize waste stream immediately. |
📂 Module 2: The "Missing" Carbonyl (Hydration & Hemiacetals)
User Issue: "My C-13 NMR shows no signal near 190-200 ppm. Is my reagent bad?"
🔧 Root Cause Analysis
PHKs are so electrophilic that they are hygroscopic. They react avidly with trace water to form stable gem-diols (hydrates) . Unlike acetone, where the equilibrium favors the ketone, PHK equilibrium favors the hydrate.
📊 Data: The Hydration Equilibrium ( )
The equilibrium constant is defined as
| Compound | Formula | Equilibrium Position | |
| Acetone | Favors Ketone | ||
| Trichloroacetaldehyde | Favors Hydrate (Chloral Hydrate) | ||
| Hexafluoroacetone | Strongly Favors Hydrate |
Note: Hexafluoroacetone (HFA) is often sold as a sesquihydrate or trihydrate liquid, even though the pure form is a gas.
🛠️ Protocol: Dehydration of PHKs
If your reaction requires the anhydrous ketone (e.g., for a Diels-Alder reaction or acylation):
-
Diagnosis: Check IR. A broad peak at 3300-3500
indicates the hydrate (OH groups). -
Chemical Drying (For HFA):
-
Step 1: Treat the hydrate with concentrated Sulfuric Acid (
) or . -
Step 2: The anhydrous gas is evolved (bp -27 °C).
-
Step 3: Condense the gas into a trap cooled with dry ice/acetone.
-
-
Storage: Must be stored in stainless steel cylinders or sealed glass ampoules. Standard septa are insufficient to prevent re-hydration from atmospheric moisture.
📂 Module 3: Photochemical Instability
User Issue: "My clear liquid turned yellow/brown and the container is pressurized."
🔧 Root Cause Analysis
Polyhalogenated ketones undergo Norrish Type I cleavage upon exposure to UV light (300–350 nm). The
-
Reaction:
🛠️ Troubleshooting Guide
-
Pressure Buildup: The generation of Carbon Monoxide (CO) gas creates dangerous pressure in sealed vessels.
-
Radical Byproducts: The
radicals can recombine to form (e.g., Hexafluoroethane) or abstract hydrogen from solvents to form Haloforms ( ).
Corrective Action:
-
Light Exclusion: Store all PHKs in amber glass or foil-wrapped containers.
-
Headspace: Leave at least 20% headspace in storage vessels to accommodate potential gas evolution.
⚠️ Safety Alert: Toxicity & Byproducts
Critical Warning: Decomposition of these compounds often yields substances more toxic than the parent ketone.
-
Phosgene Analogs: Thermal decomposition (pyrolysis) of Hexafluoroacetone can yield Perfluoroisobutylene (PFIB) , which is 10x more toxic than phosgene. Never heat HFA above 200°C without rigorous safety review.
-
Chloroform: As noted in Module 1, base hydrolysis of Hexachloroacetone releases Chloroform (carcinogenic).
-
Skin Contact: HFA hydrate is rapidly absorbed through the skin and causes systemic toxicity (testicular damage, kidney failure). Double-gloving (Laminate film/Silver Shield) is recommended over standard nitrile.
🔄 Workflow: Stability Decision Tree
Use this logic flow to determine the state of your reagent.
Figure 2: Decision tree for assessing reagent quality and reaction safety.
📚 References
-
Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906.
-
Laskovics, F. M., & Schulman, E. M. (1977).[2] Mechanism of the reaction of hexachloroacetone with enamines. Journal of the American Chemical Society, 99(20), 6672–6676.
-
Kutnink, M. A., et al. (1959). The Fluorescence and its Relationship to Photolysis in Hexafluoroacetone Vapor. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Hexafluoroacetone: Reactivity and Hydration.
-
Milligan, B. A. (2022). Haloform Reaction Mechanism. Chemistry LibreTexts.
Sources
optimizing reaction conditions for dibrominated dienones
To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimization of Reaction Conditions for Dibrominated Dienones
Welcome to the Technical Support Center
You have accessed the Advanced Synthesis & Troubleshooting Hub for hypervalent iodine and halogenated intermediate chemistry. This guide is structured to assist you in the synthesis, isolation, and stabilization of dibrominated cyclohexadienones (specifically 4,4-dibromo-2,5-cyclohexadienones and their 2,4,4,6-tetrabromo analogues).
These species are potent electrophiles and versatile intermediates (e.g., for Diels-Alder cycloadditions or as brominating agents like TABCO). However, they are thermodynamically poised to restore aromaticity, making them prone to Dienone-Phenol Rearrangement .
Module 1: The Mechanistic Engine
Understanding the causality behind your reaction parameters.
The synthesis of a dibrominated dienone is a race between kinetic trapping (forming the dienone) and thermodynamic relaxation (reversion to a phenol).
The Critical Pathway
-
Activation: The phenol is activated (usually via phenoxide formation).
-
Electrophilic Attack: Bromine (
) attacks the ring. -
The Fork in the Road:
-
Path A (Desired): Attack at the ipso (C4) position generates the dienone .
-
Path B (Undesired): Acid-catalyzed migration of the bromine or substituent leads to the rearranged phenol .
-
Key Control Parameter: Proton Management. The reaction produces HBr as a byproduct. If this acid is not neutralized immediately, it protonates the carbonyl oxygen of your dienone, triggering a 1,2-shift (Wagner-Meerwein rearrangement) to restore aromaticity. You must buffer the system.
Figure 1: The Kinetic vs. Thermodynamic landscape. Success depends on preventing the "Red Path" (Acid Catalysis).
Module 2: Standard Operating Procedures (SOPs)
Do not deviate from the stoichiometry without calculating the "Acid Load."
Protocol A: The "Buffer-Precipitation" Method (Robust)
Best for: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) and stable analogues.
-
Substrate: 2,4,6-Tribromophenol (or Phenol + excess
).[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent System: Glacial Acetic Acid (AcOH) + Sodium Acetate (NaOAc).
-
Why this works: AcOH solubilizes the phenol but not the dienone product. NaOAc acts as the "proton sponge."
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 2,4,6-tribromophenol in 40 mL of Glacial AcOH.
-
Buffering: Add 12 mmol Sodium Acetate (anhydrous) . Crucial: This must be in slight excess of the theoretical HBr production.
-
Bromination: Cool to 15°C. Add 10.5 mmol of
(dissolved in AcOH) dropwise over 20 minutes.-
Visual Cue: The solution will turn orange-red, then a yellow precipitate (the dienone) will form.
-
-
Quench: Pour the mixture into 100 mL of Ice Water .
-
Isolation: Filter immediately. Wash with cold water (to remove NaOAc/AcOH) and cold hexane (to remove unreacted bromine).
-
Drying: Vacuum dry at <30°C. Do not use heat.
Protocol B: The "Green Oxidation" Method (High Purity)
Best for: 4,4-Dibromo-2,5-cyclohexadienones from 4-substituted phenols.
-
Reagents: KBr (source),
(oxidant), HCl (initiator). -
Why this works: Generates
in situ at a controlled rate, minimizing local acid concentration spikes.
Step-by-Step:
-
Setup: Mix Phenol (1 eq) in water/DCM (biphasic, 1:1).
-
Salt Addition: Add KBr (2.2 eq) and
(1.1 eq). -
Initiation: Add diluted HCl (2.2 eq) dropwise over 1 hour at 0°C.
-
Workup: Separate organic layer. Wash with sat.
(Critical step to remove trace acid). Dry over . -
Concentration: Evaporate solvent at room temperature.
Module 3: Troubleshooting Matrix
Issue: "My product turned into a brown oil/tar overnight."
| Diagnostic Check | Probable Cause | Corrective Action |
| Did you wash with Bicarb? | Acid Trace: Residual HBr catalyzed the rearrangement to a phenol, which then oxidized to quinones/polymers. | Mandatory: Include a saturated |
| Is the storage temp >4°C? | Thermal Instability: The C-Br bond is weak. Homolytic cleavage occurs at RT. | Store at -20°C in the dark. |
| Did you use Acetone? | Nucleophilic Attack: Acetone can form enolates that react with the dienone. | Use inert solvents like DCM, |
Issue: "I am recovering the starting material (Phenol)."
| Diagnostic Check | Probable Cause | Corrective Action |
| Is the pH < 4? | Rapid Rearrangement: The dienone formed but immediately rearranged back to the phenol due to high acidity. | Increase buffer concentration (NaOAc). Ensure reaction temp is <5°C. |
| Reducing Environment? | Reduction: Residual sulfite or other reducing agents (from quenching) reduced the dienone back to phenol. | Use minimal quenching agent. Verify oxidant stoichiometry. |
Issue: "Low Yield / Regioselectivity Issues."
| Diagnostic Check | Probable Cause | Corrective Action |
| Ortho vs. Para? | Sterics: If the 4-position is hindered, bromination may occur at the 2-position (ortho-dienone). | Use bulkier brominating agents (e.g., NBS or TBCO itself) to favor the less hindered position. |
Module 4: Stability & Storage FAQ
Q: Can I dry these compounds in an oven? A: Absolutely not. 4,4-dibromodienones will decompose/rearrange rapidly above 40-50°C. Dry under high vacuum at room temperature or 0°C.
Q: How long can I store them? A:
-
Solid State: 1-3 months at -20°C (protected from light).
-
Solution: Unstable. Prepare fresh. If necessary, store in
with silver foil wrapping for <24 hours.
Q: Why is my product turning pink?
A: Pink/Purple coloration indicates the liberation of
Module 5: Decision Workflow
Use this logic gate to select your synthesis route.
Figure 2: Synthesis Selection Logic.
References
-
Classic Synthesis (Tetrabromo-): Calo, V., et al. "Bromination of phenols."[2] Journal of the Chemical Society C: Organic, 1971, 3652. Link
-
Oxidative Dearomatization (General): Quideau, S., et al. "Oxidative Dearomatization of Phenols." Chemical Reviews, 2011, 111, 2537. Link
-
Green Synthesis (Bromate/Bromide): G. J. Fox et al. Organic Syntheses, Coll.[1][2] Vol. 6, p.181 (1988).[1][2] Link
-
Dienone-Phenol Rearrangement: Miller, B. "The Dienone-Phenol Rearrangement." Accounts of Chemical Research, 1975, 8, 245. Link
-
Reagent Stability (TABCO): Firouzabadi, H., et al. "2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) as a versatile, efficient and chemoselective catalyst." Journal of the Iranian Chemical Society, 2009. Link
Sources
troubleshooting failed reactions with 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Product Alias: -Dibromophorone | CAS: 10573-04-3[1][2]
Introduction: The Reactivity Profile
Welcome to the technical support hub for 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one . As a researcher, you likely selected this scaffold for one of three advanced synthetic pathways:
-
[4+3] Cycloadditions: Generating oxyallyl cations to synthesize seven-membered rings (cycloheptanoids).[1][2]
-
Nazarov Cyclizations: Synthesizing highly substituted cyclopentenones.[2]
-
Pd-Catalyzed Cross-Couplings: Utilizing the vinyl bromide motifs for Suzuki/Stille couplings.
This molecule is sterically congested and electronically unique.[2] The two bromine atoms at the
Part 1: Pre-Reaction Diagnostics (Purity & Stability)[1][2]
Status: Before you start, verify your material.
FAQ: Stability & Handling
Q: My material has turned from yellow to dark brown/black. Is it usable?
-
Diagnosis: Polymerization or Decomposition.[2]
-
Root Cause: As a cross-conjugated dienone, this molecule is susceptible to radical polymerization, especially if exposed to light or heat.[2] The liberation of HBr (autocatalytic decomposition) turns the oil dark.
-
Action:
Q: The NMR shows complex splitting patterns instead of sharp singlets/quartets.
-
Diagnosis:
Isomerization.[2] -
Root Cause: The synthesis (bromination of phorone followed by dehydrobromination) typically yields the
-isomer. However, acid traces or UV light can induce isomerization to or . -
Impact:
-
For Nazarov: Critical.[2] Cyclization requires a specific conrotatory closure; mixed isomers lead to mixed stereochemistry or failure to cyclize if the s-cis conformation is sterically inaccessible.[1][2]
-
For [4+3]: Less critical, as the oxyallyl cation intermediate loses the alkene stereochemistry transiently.
-
Part 2: Troubleshooting [4+3] Cycloadditions
Context: You are using a reducing agent (Zn/Cu, Fe₂(CO)₉, or NaI) to generate an oxyallyl cation for reaction with a diene (e.g., furan, cyclopentadiene).
Issue: Low Yield / Recovery of Reduced Starting Material
| Symptom | Probable Cause | Corrective Action |
| Product is the mono-bromo enone or dehalogenated phorone. | Over-reduction (Protonation). The oxyallyl cation is formed but quenched by a proton source before reacting with the diene. | 1.[1][2] Dry Solvents: Ensure solvent (THF, Ether) is strictly anhydrous.2.[2] Concentration: Increase the concentration of the diene (10–20 equiv) relative to the ketone to outcompete protonation. |
| No Reaction (Starting Material Recovered). | Passivated Reducing Agent. The Zinc or Iron surface is oxidized.[2] | Activate Zinc: Wash Zn dust with dilute HCl, then water, acetone, and ether.[2] Dry under vacuum.[2] Use Zn/Cu couple for faster electron transfer.[2] |
| Complex mixture / Polymerization. | O-Alkylation vs. C-Alkylation. The oxyallyl cation is an ambident electrophile.[1][2] | Solvent Switch: Switch to TFE (2,2,2-Trifluoroethanol) or HFIP.[2] Fluorinated solvents stabilize the cationic intermediate and suppress polymerization. |
Technical Insight: The steric bulk of the methyl groups in dibromophorone makes the approach of the diene difficult. The "compact" transition state required for [4+3] cycloaddition is energetically costly.
-
Protocol Tip: Use ultrasound (sonication) to mechanically clean the metal surface and accelerate the single-electron transfer (SET) step.[1][2]
Part 3: Troubleshooting Nazarov Cyclization
Context: You are using a Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) to cyclize the dienone into a cyclopentenone.
Issue: Reaction Stalls or No Cyclization
The Mechanistic Barrier:
Standard Nazarov cyclization requires the divinyl ketone to adopt the s-cis/s-cis conformation.[1] In 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one, the steric clash between the
Troubleshooting Guide:
-
Check Lewis Acid Strength: Weak acids (SnCl₄) will fail.[2] You need aggressive activation.[2]
-
Electrocyclization vs. Elimination:
-
If you see the pentadienyl cation forming (color change to deep red/purple) but no product, the electrocyclization step is the bottleneck.
-
Fix: Heat is required to overcome the steric barrier of rotation. Reflux in dichloroethane (DCE).[2]
-
-
Alternative: The "Interrupted" Nazarov:
-
If the ring won't close, trap the intermediate. Add a nucleophile (e.g., allyl silane) to trigger a cascade that forces cyclization.[2]
-
Part 4: Troubleshooting Pd-Catalyzed Cross-Coupling
Context: Suzuki or Stille coupling at the C-Br bond.
Issue: Oxidative Addition Failure
Q: The catalyst precipitates, and I get homocoupling or reduction.
-
Analysis: The C-Br bond is sterically shielded by the gem-dimethyl group and the carbonyl oxygen.[1] Standard Pd(PPh₃)₄ is too bulky.[2]
-
Solution:
-
Ligand Choice: Use Buchwald Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC) (e.g., Pd-PEPPSI).[1][2] These are electron-rich (facilitating oxidative addition) and sterically demanding (stabilizing the active species) but shaped to access the hindered site.[1]
-
Base: Use mild bases (Cs₂CO₃) to prevent dehydrobromination/elimination side reactions.[2]
-
Visual Troubleshooting Guides
Diagram 1: Reaction Failure Decision Tree
Caption: Decision tree for diagnosing failure modes in [4+3] cycloaddition and Nazarov cyclization workflows.
Diagram 2: Mechanistic Bottlenecks
Caption: Comparative mechanistic pathways showing the high energy barrier in the Nazarov route due to steric hindrance.[1][2]
References
-
Synthesis of Dibromophorone
-
Nazarov Cyclization Mechanisms
-
[4+3] Cycloadditions of Dihaloketones
-
General Reactivity of
-Dibromo Ketones:
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. thieme.de [thieme.de]
- 6. organicreactions.org [organicreactions.org]
- 7. Functionalized α,α-Dibromo Esters through Claisen Rearrangements of Dibromoketene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucj.org.ua [ucj.org.ua]
Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)
Executive Overview
The synthesis of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one (commonly known as dibromophorone) is a critical step in the production of tetramethylreductic acid and various highly substituted cyclopentenone building blocks[1],[2]. The classical bench-scale synthesis involves the bromination of phorone (2,6-dimethyl-2,5-heptadien-4-one) to form a tetrabromide intermediate, followed by E2 dehydrobromination using pyridine[1],[2].
While this two-step process is trivial at the gram scale, scaling up introduces severe thermodynamic and kinetic bottlenecks. Exothermic runaways, intermediate solvolysis, and product polymerization frequently lead to catastrophic yield drops[2]. This support guide provides field-proven, self-validating protocols to bypass these scale-up pitfalls.
Process Workflow & Control Points
Figure 1: Telescoped scale-up workflow for the synthesis of dibromophorone.
Troubleshooting Guides & FAQs
Q1: Why does the yield of dibromophorone drop significantly when scaling up the classical methanol recrystallization of the tetrabromide intermediate? A1: This is a classic case of solvent-induced degradation. The intermediate, 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone, contains highly electrophilic tertiary and allylic bromines. On a bench scale, rapid recrystallization from methanol is feasible. However, on a larger scale, the extended heating and cooling cycles required for bulk crystallization lead to severe solvolysis[2]. Methanol acts as a nucleophile, displacing the labile bromines and generating complex, inseparable methoxy-substituted byproducts[2]. Actionable Solution: Eliminate the isolation step entirely. Utilize a "telescoped" process where the initial bromination is performed in a volatile, non-nucleophilic solvent like dichloromethane (DCM)[3]. Remove the solvent in vacuo (pot temperature strictly < 50 °C), and subject the crude oil directly to dehydrobromination[3],[2].
Q2: During the dehydrobromination step with pyridine, the reaction mixture turns excessively dark and tarry. What causes this degradation? A2: This indicates a failure in thermal management. The E2 elimination of hydrogen bromide by pyridine is highly exothermic. If the internal reactor temperature exceeds 25 °C, the resulting cross-conjugated dienone system of dibromophorone becomes highly susceptible to polymerization and thermal degradation[3],[2]. Actionable Solution: Pre-cool the crude tetrabromide solution to -10 °C using an ice-methanol bath before the addition of pyridine[3]. Implement active jacket cooling and vigorous agitation to maintain the internal temperature strictly below 25 °C over the entire 15-hour reaction period[3].
Q3: How do we efficiently quench the pyridine and extract the final product without causing emulsion issues or product loss? A3: Pyridine acts as both the base and the solvent mediator in this reaction. If not completely neutralized, it will co-extract with your product, leading to downstream purification failures. Actionable Solution: Quench the reaction mixture by pouring it into a pre-chilled 15% aqueous sulfuric acid solution[3]. The acid rapidly protonates the pyridine, converting it into water-soluble pyridinium sulfate. Maintain the quench temperature below 20 °C by adding ice directly to the acid solution[3]. Extract with DCM, and perform a secondary wash with 30% sulfuric acid to guarantee the complete removal of residual pyridine[3].
Mechanistic Pitfalls: Solvolysis vs. Telescoped Pathway
Figure 2: Mechanistic pathways comparing solvolysis degradation vs. telescoped scale-up.
Quantitative Data Summary
The following table summarizes the critical parameter shifts required when transitioning from a bench-scale synthesis to a pilot-scale telescoped process.
| Process Parameter | Bench-Scale (Classical) | Scale-Up (Telescoped) | Mechanistic Impact / Causality |
| Intermediate Isolation | Methanol Recrystallization | In vacuo Evaporation (< 50 °C) | Prevents nucleophilic solvolysis of labile tertiary/allylic bromines[2]. |
| Bromination Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane (DCM) | DCM is less toxic, non-nucleophilic, and easily removed under vacuum[3],[2]. |
| Dehydrobromination Temp | Ambient (~20–30 °C) | Strictly < 25 °C (Start at -10 °C) | Prevents thermal polymerization of the cross-conjugated dienone[3]. |
| Reaction Quench | Water / Brine | 15% Aqueous H₂SO₄ (Ice cold) | Quantitatively converts excess pyridine to water-soluble pyridinium sulfate[3]. |
| Overall Yield | ~40–50% | 75–80% | Eliminates intermediate mass loss and prevents side-product formation[2]. |
Standard Operating Procedure (SOP): Telescoped Scale-Up
This self-validating protocol ensures high-yield recovery of dibromophorone by strictly controlling thermal parameters and eliminating intermediate isolation[3],[2].
Phase 1: Bromination of Phorone
-
Charge a glass-lined reactor with phorone (2,6-dimethyl-2,5-heptadien-4-one, 1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Engage the external cooling jacket to bring the internal temperature to 10–15 °C.
-
Add bromine (Br₂, 2.0 eq) dropwise. Critical Control: Modulate the addition rate to ensure the internal temperature does not exceed 15 °C.
-
Upon completion of the addition, transfer the mixture to a rotary evaporator or utilize in-reactor vacuum distillation. Remove the DCM solvent in vacuo. Critical Control: Maintain the pot temperature strictly below 50 °C to prevent thermal degradation of the crude 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone[3].
Phase 2: E2 Dehydrobromination 5. Re-dissolve the resulting crude tetrabromide oil in fresh DCM (approx. 200 mL per 150g of intermediate)[3]. 6. Cool the solution to -10 °C using an ice-methanol bath[3]. 7. Under a continuous nitrogen atmosphere, slowly add pyridine (excess, acting as base/solvent). 8. Stir the reaction mixture for 15 hours. Critical Control: Ensure active cooling is maintained so the internal temperature never exceeds 25 °C[3].
Phase 3: Quench and Isolation 9. Prepare a quench solution of 15% aqueous sulfuric acid (H₂SO₄) in ice water (e.g., add ice to 30% H₂SO₄ until the volume doubles)[3]. 10. Slowly pour the reaction mixture into the quench solution. Critical Control: Keep the total volume temperature below 20 °C. 11. Extract the aqueous layer with DCM (3x). 12. Wash the combined organic extracts sequentially with 30% aqueous H₂SO₄ (2x) to strip residual pyridine, followed by water (3x) to neutralize the organic layer[3]. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate in vacuo (pot temperature < 50 °C). 14. Expected Result: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is obtained as a light brown oil in 75–80% yield[3],[2].
References
- Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one.PrepChem.
- Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR.MDPI.
- US Patent 4,195,038A - Preparation of 3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopenta-2-enone.Google Patents.
Sources
Technical Support Center: Handling & Storage of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Welcome to the Technical Support Center for 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (CAS: 5682-79-1), commonly known as α,α′-dibromophorone. This platform is designed for researchers, synthetic chemists, and drug development professionals. Because this compound features a highly conjugated, sterically hindered di-(s-cis) dienone system, it exhibits unique reactivity profiles that demand strict adherence to specialized handling and storage protocols.
Below, you will find comprehensive physicochemical data, troubleshooting FAQs, and self-validating experimental workflows to ensure the integrity of your compound.
Part 1: Quantitative Physicochemical Profile
To successfully handle α,α′-dibromophorone, it is critical to understand its physical parameters. The data below summarizes the key metrics that dictate its behavior in the laboratory[1][2].
| Property | Quantitative Value | Experimental Causality & Handling Impact |
| CAS Number | 5682-79-1 | Primary identifier for inventory and regulatory compliance. |
| Molecular Weight | 296.00 g/mol | Used for precise stoichiometric calculations during dehydrobromination. |
| Boiling Point | 318.1 °C (at 760 mmHg) | High boiling point indicates low volatility. Do not distill at atmospheric pressure , as temperatures >50 °C induce thermal degradation[3]. |
| Density | 1.582 g/cm³ | Forms a dense organic phase. Requires vigorous stirring during biphasic aqueous extractions to ensure efficient partitioning. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low polarity dictates high solubility in aprotic solvents (e.g., DCM, Hexane) and poor solubility in water[1]. |
| Structural Conformation | Hindered di-(s-cis) | The spatial proximity of the vinylic bromines and the carbonyl oxygen primes the molecule for intramolecular electrocyclization. |
Part 2: Troubleshooting & FAQs
Q1: Why does my batch of α,α′-dibromophorone darken and form a precipitate during storage in methanol or ethanol? A1: You are observing solvent-induced degradation via solvolysis. Causality: The vinylic bromines in α,α′-dibromophorone are highly activated by the conjugated dienone system. When exposed to protic solvents like methanol or ethanol—especially at elevated temperatures—the molecule undergoes nucleophilic attack. This leads to the displacement of the bromide ions and the formation of methoxy derivatives, which manifests as darkening and precipitation. Solution: Never store this compound in protic solvents. Always use anhydrous, aprotic solvents (such as dichloromethane) or store the compound neat under an inert argon atmosphere[3][4].
Q2: NMR analysis of my stored compound shows spontaneous formation of a cyclic byproduct. What is this, and how do I prevent it? A2: The byproduct is 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone. Causality: α,α′-Dibromophorone naturally exists in a sterically hindered di-(s-cis) conformation. According to established literature in the , when the carbonyl oxygen is protonated by trace acids to form a conjugate acid, or when the molecule is exposed to UV irradiation, it undergoes a rapid intramolecular electrocyclic addition[5]. Solution: To prevent this Nazarov-type cyclization, ensure all glassware is strictly acid-free (base-washed if necessary), store the compound in amber vials to block UV light, and maintain storage temperatures at -20 °C.
Q3: What is the recommended protocol for purifying crude α,α′-dibromophorone without causing thermal degradation? A3: Avoid hot recrystallization from alcohols entirely. Causality: Elevated temperatures exacerbate both solvolysis and thermal electrocyclization. Solution: The optimal purification method is to evaporate your reaction solvent under reduced pressure (keeping the water bath strictly below 50 °C) and triturate or wash the resulting crude oil/solid with cold hexane. This selectively removes non-polar impurities while leaving the pure compound intact[3][4].
Part 3: Visualizations of Reactivity and Handling
Mechanistic pathway of α,α'-dibromophorone synthesis and primary degradation routes.
Optimal handling, purification, and storage workflow for α,α'-dibromophorone.
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Synthesis & Isolation via Dehydrobromination This protocol outlines the safe isolation of α,α′-dibromophorone from its tetrabromo-precursor, engineered to prevent the cyclization and solvolysis issues discussed above[3][4].
Step 1: Reaction Setup
-
Action: Dissolve crude 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone in anhydrous methylene chloride (DCM).
-
Causality: DCM is a strictly aprotic solvent. Utilizing it prevents the solvolysis degradation pathway that readily occurs in methanol or ethanol.
Step 2: Controlled Base Addition
-
Action: Chill the solution to -10 °C using an ice-methanol bath. Under a strict nitrogen atmosphere, add pyridine dropwise. Stir for 15 hours, maintaining the internal temperature strictly below 25 °C.
-
Causality: Pyridine acts as a mild, non-nucleophilic base to facilitate dehydrobromination. The strict temperature control (<25 °C) is mandatory to suppress thermal electrocyclization.
Step 3: Acid Quenching
-
Action: Pour the reaction mixture into a 15% aqueous sulfuric acid solution prepared in ice water .
-
Causality: Sulfuric acid neutralizes the excess pyridine. The use of ice water is critical; if the quench is performed at room temperature, the sudden drop in pH will catalyze the immediate electrocyclic addition of the product into bromohydroxyphorone.
Step 4: System Validation Check
-
Action: Before proceeding to concentration, run a rapid 1H-NMR or TLC (Hexane:EtOAc) of an extracted aliquot.
-
Validation: The reaction is validated as complete and successful when the sp3 C-H proton signals of the tetrabromo intermediate completely disappear, replaced entirely by the allylic methyl singlets of the highly conjugated dienone. If cyclized byproduct is present, a distinct hydroxyl (-OH) peak will erroneously appear.
Step 5: Extraction and Purification
-
Action: Extract the aqueous layer with DCM. Wash the combined organic layers extensively with water to remove all trace acid. Dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure with a water bath strictly <50 °C . Wash the resulting light brown oil/crystals with cold hexane.
-
Causality: Complete removal of trace acid prevents storage degradation. The cold hexane wash selectively removes non-polar hydrocarbon impurities without dissolving the target compound or requiring destructive thermal recrystallization.
Part 5: References
-
Title: 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- (CID 79763) Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Intramolecular electrocyclic reactions. Part I. Structure of 'bromohydroxyphorone': 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]
-
Title: Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one (US Patent 4,195,038) Source: PrepChem / Google Patents URL:
-
Title: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one Chemical Properties Source: LookChem URL: [Link]
Sources
- 1. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ELECTROLYTIC REACTIONS. VII. IRRADIATION OF 3,5-DIBROMO-2,6-DIMETHYLHEPTA-2,5-DIEN-4-ONE (ALPHA ALPHA '-DIBROMOPHORONE) [pascal-francis.inist.fr]
Validation & Comparative
High-Resolution Structural Elucidation of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one: A Comparative NMR Guide
Topic: Characterization of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one by NMR Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.
Executive Summary
This guide provides a technical framework for the structural characterization of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (hereafter referred to as DBD ). As a sterically crowded, cross-conjugated electrophile, DBD serves as a critical intermediate in the synthesis of cyclopentenones and heterocycles via the Favorskii rearrangement.[1]
The characterization challenge lies in distinguishing DBD from its precursor (Phorone ) and its reaction intermediates (tetrabromides).[1] This guide moves beyond basic spectral listing to offer a comparative diagnostic protocol , ensuring the isolation of the correct regio- and stereoisomer.
The Diagnostic Challenge: Sterics & Symmetry
The synthesis of DBD typically involves the bromination of phorone followed by dehydrobromination.[1] The primary challenge in NMR characterization is not signal detection, but signal absence .[1]
-
The Precursor (Phorone): Contains vinylic protons (
C-H).[1] -
The Target (DBD): Fully substituted alkene backbone. Contains no vinylic protons.[1][2]
-
The Trap: Incomplete dehydrobromination yields aliphatic methine signals (
C-H) that can be mistaken for impurities.[1]
Structural Logic Flow
The following diagram illustrates the transformation and the critical decision points for spectroscopic monitoring.
Figure 1: Reaction pathway and structural evolution from Phorone to DBD.[1] The disappearance of specific proton environments serves as the primary validation metric.[1]
Comparative NMR Analysis
The following data compares the target molecule directly against its precursor. This comparison is essential for determining reaction completion.[1]
Table 1: Comparative
H NMR Profile (
, 400 MHz)
| Feature | Precursor: Phorone | Target: DBD | Diagnostic Note |
| Vinylic Protons | ABSENT | Primary Indicator. Any signal here indicates unreacted starting material. | |
| Methyl Groups | Methyls shift downfield due to the inductive deshielding of the | ||
| Symmetry | DBD is highly symmetric.[1] Methyls may appear as a single broadened singlet or two distinct singlets depending on steric twist and temperature.[1] |
*Note: Chemical shifts for DBD methyls are approximate and temperature-dependent due to restricted rotation caused by the bulky bromine atoms.
Table 2: Comparative
C NMR Profile (
, 100 MHz)
| Carbon Type | Precursor: Phorone | Target: DBD | Mechanistic Insight |
| Carbonyl (C=O) | ~190.0 ppm | ~185.0 – 188.0 ppm | Slight upfield shift (shielding) or minimal change. The inductive effect of Br competes with steric loss of planarity (conjugation).[1] |
| ~125.0 ppm ( | ~120.0 – 130.0 ppm ( | Critical: DEPT-135 will show this signal as inverted (CH) in Phorone but invisible (Quaternary) in DBD. | |
| ~155.0 ppm ( | ~145.0 – 150.0 ppm | Quaternary signal remains, but shifts due to proximity to Bromine.[1] |
Detailed Experimental Protocol
To ensure reproducible characterization, follow this self-validating protocol. This method minimizes solvent effects and rotational broadening.[1]
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred over DMSO- .[1] DMSO can interact with the electrophilic center, potentially causing decomposition or signal broadening.[1] -
Concentration: Prepare a solution of 15–20 mg of DBD in 0.6 mL of solvent. High concentrations can lead to aggregation-induced broadening in this sterically crowded system.[1]
-
Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove any inorganic salts (KBr/NaBr) remaining from the elimination step.[1]
Step 2: Acquisition Parameters
-
Temperature: Run at 298 K (25°C) .
-
Expert Insight: If methyl signals appear as broad humps, the molecule is likely undergoing slow rotation on the NMR timescale.[1] Heat the sample to 323 K (50°C) to coalesce the signals into sharp singlets for accurate integration.
-
-
Pulse Sequence:
Step 3: The Validation Logic (Self-Check)
Use the following logic flow to interpret your spectrum.
Figure 2: Step-by-step logic gate for validating the purity of DBD.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Broad/Split Methyl Peaks | Restricted rotation around the C-C(=O) bond due to steric clash between Br and Methyls. | Run Variable Temperature (VT) NMR at 50°C to speed up rotation and coalesce peaks.[1] |
| Small Doublets at 6.0 ppm | Monobrominated impurity (asymmetric).[1] | Recrystallize from ethanol.[3] The monobromo species is less crystalline.[1] |
| Darkening of Solution | Decomposition. DBD is an acid-sensitive electrophile.[1] | Use fresh, acid-free |
References
-
Wolff, S. "The Favorskii Rearrangement of
-Halo Ketones."[1] Organic Reactions, Vol 3. Wiley & Sons. -
PubChem. "Compound Summary: 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one."[4] National Library of Medicine.[1]
-
ChemicalBook. "Phorone Spectral Data and Precursor Properties."[1]
-
Organic Syntheses. "Bromination of conjugated systems and dehydrobromination protocols." Org.[1][2][5] Synth. Coll. Vol. various. (General reference for
-bromoenone synthesis logic). [1]
Sources
Comparative Guide: Alternative Brominating Agents for Dienone Synthesis
This guide provides an in-depth technical analysis of alternative brominating agents for the synthesis of brominated dienones (specifically cyclohexadienones). It moves beyond standard textbook definitions to compare reagent efficacy, mechanistic pathways, and experimental protocols.
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The Shift from Molecular Bromine
The synthesis of brominated cyclohexadienones (e.g., 2,4,4,6-tetrabromo-2,5-cyclohexadienone or "TABCO", and various quinobromides) is a pivotal transformation in natural product synthesis and the generation of electrophilic building blocks. Historically, liquid bromine (
This guide evaluates three primary classes of alternative agents:
-
Oxidative Halogenation Systems (KBr/Oxidant): The "Green" industrial standard.
-
Hypervalent Iodine Systems (PIDA/Bromide): The chemoselective, mechanistic alternative.
-
Solid N-Bromo Amides (NBS/DBDMH): The bench-stable, mild alternative.
Decision Matrix: Selecting the Right Agent
Before detailing protocols, use this decision matrix to select the optimal reagent based on your substrate and constraints.
Figure 1: Decision tree for selecting brominating agents based on substrate substitution and desired outcome.
Comparative Analysis of Brominating Agents
A. KBr + KBrO (The "Green" Generator)
This system generates
-
Mechanism: Electrophilic aromatic substitution driven by high local concentrations of active bromine, followed by tautomerization to the dienone.
-
Pros: 100% atom economy regarding bromine utilization (if stoichiometry is tuned); uses water as solvent; avoids handling liquid
. -
Cons: Requires strong acidic media (HCl/H
SO ); exothermic. -
Best For: Synthesis of TABCO (2,4,4,6-tetrabromo-2,5-cyclohexadienone).[1][2]
B. Hypervalent Iodine (PIDA) + Bromide Source
This method utilizes Phenyliodine(III) diacetate (PIDA) to induce oxidative dearomatization.
-
Mechanism:
-
Ligand exchange at Iodine(III) with the phenol oxygen.
-
Formation of a phenoxonium-like intermediate.
-
Nucleophilic attack by Bromide (from
or ) at the ortho or para position.
-
-
Pros: Extremely mild; avoids free radical side reactions; high regioselectivity for ortho-quinols or ipso-bromination.
-
Cons: Reagents (PIDA) are more expensive; requires removal of iodobenzene byproduct.
-
Best For: Complex natural product synthesis; spiro-dienone formation.
C. N-Bromosuccinimide (NBS) & DBDMH
Solid sources of electrophilic bromine.[3] DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) is the industrial cousin of NBS, offering a higher active bromine content (55% vs 45%).
-
Mechanism: Provides a low, steady concentration of
.[3] In the presence of water/alcohols, it promotes ipso-attack on 4-substituted phenols to yield quinobromides. -
Pros: Bench-stable solids; neutral or mild conditions; easy workup (filtration of succinimide/hydantoin).
-
Cons: Can be less reactive than ionic systems; atom economy is lower (large organic waste carrier) unless recycled.
-
Best For: Converting 4-alkylphenols to 4-bromo-4-alkyl-dienones (Quinobromides).
Performance Data Comparison
| Feature | KBr / KBrO | PIDA / AlBr | NBS / DBDMH |
| Active Species | In-situ | ||
| Reaction Type | Electrophilic Substitution | Oxidative Dearomatization | Radical/Ionic Substitution |
| Yield (TABCO) | 91 - 94% | N/A (Too selective) | Moderate (Mixed products) |
| Yield (Quinols) | Poor (Over-oxidation) | 85 - 95% | 60 - 75% |
| Selectivity | Low (Polybromination) | High (Ortho/Para control) | Moderate |
| Green Metric | High (Water solvent) | Moderate (MeCN solvent) | Low (Organic waste) |
| Cost | Low | High | Medium |
Detailed Experimental Protocols
Protocol A: Green Synthesis of TABCO (2,4,4,6-Tetrabromo-2,5-cyclohexadienone)
Primary Reference: Adapted from EP1575891B1 & Calo et al.
Causality: The use of bromate/bromide in acidic water ensures that
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and an addition funnel.
-
Dissolution: Dissolve Phenol (10.0 g, 106 mmol) , NaBr (29.6 g, 287 mmol) , and NaBrO
(21.7 g, 144 mmol) in Deionized Water (275 mL) . -
Initiation: Cool the mixture to 15–20°C.
-
Addition: Slowly add a solution of 36% HCl (43.7 mL) in Water (50 mL) dropwise over 2 hours .
-
Note: The solution will turn yellow/orange as
is transiently formed and consumed. A heavy yellow precipitate (TABCO) will form.
-
-
Completion: Stir for an additional 2 hours at room temperature.
-
Workup: Filter the yellow solid. Wash with water (
mL) to remove residual acid and salts. -
Drying: Dry under vacuum at 40°C for 6 hours.
-
Expected Yield: ~40 g (92%).
-
Purity Check: Melting point 125–130°C.
-
Protocol B: Hypervalent Iodine-Mediated Synthesis of Bromodienones
Primary Reference: Canesi, S. et al. (2018) & Quideau, S. et al.
Causality:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve 4-substituted phenol (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL) .
-
Oxidant: Add PIDA (Phenyliodine diacetate, 1.2 mmol) in one portion.
-
Bromine Source: Cool to 0°C and add
(2.4 mmol) or LiBr (2.5 mmol) .-
Observation: The reaction color typically shifts to dark orange/red.
-
-
Monitoring: Stir at 0°C to RT. Monitor via TLC (usually < 30 mins).
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
-
Target Product: 4-bromo-4-alkyl-2,5-cyclohexadienone.
-
Mechanistic Visualization
The following diagram contrasts the "Classical" route (used by NBS/Br2) with the "Hypervalent Iodine" route. Note how PIDA accesses the dienone via a phenoxonium intermediate, avoiding the radical pathways often seen with NBS.
Figure 2: Mechanistic divergence between classical electrophilic substitution and hypervalent iodine-mediated oxidative dearomatization.
References
- Preparation of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO)
-
Hypervalent Iodine-Mediated Oxidative Dearomatiz
- Source:Chemical Science, 2018, 9, 3664-3671 (Canesi et al.).
- Context: Protocol for PIDA/AlBr3 mediated bromin
-
URL:[Link]
-
N-Bromosuccinimide (NBS) in Organic Synthesis
-
Oxidative Dearomatiz
- Source:Chemical Reviews, 2008, 108, 11, 4631–4701.
- Context: Mechanistic insights into the "Phenolic Umpolung".
-
URL:[Link]
Sources
- 1. WO2004056736A1 - Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one Purity: A Comparative Guide
Executive Summary: The Validation Challenge
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (often referred to as Dibromophorone ) is a specialized electrophilic reagent used in the synthesis of heterocycles and as a cross-linking agent. Structurally, it is a cross-conjugated dienone where the
The Analytical Problem: Validating the purity of this compound presents a unique "trilemma" for researchers:
-
Thermal Instability: The allylic bromide motif combined with the cross-conjugated system makes it susceptible to dehydrobromination and polymerization at high temperatures, rendering Gas Chromatography (GC) unreliable.
-
Lack of Standards: Unlike common reagents, certified reference standards for its specific impurities (e.g., monobromo-phorone or tribromo-species) are rarely commercially available, complicating relative response factor (RRF) calculations in HPLC.
-
Isomeric Complexity: The tetrasubstituted double bonds can exist in E,E, E,Z, or Z,Z geometries, which possess different reactivities but similar chromatographic retention times.
This guide compares Quantitative NMR (qNMR) against HPLC-UV and GC-MS , establishing qNMR as the superior "self-validating" protocol for this specific molecule.
Impurity Origin & Validation Logic
To validate purity effectively, one must first understand the genesis of impurities. The synthesis typically involves the electrophilic bromination of Phorone. The following diagram illustrates the impurity pathways and the logical decision tree for analysis.
Figure 1: Synthesis-driven impurity pathways and analytical method selection logic.
Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary analytical techniques for 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one.
| Feature | Method A: 1H-qNMR (Gold Standard) | Method B: HPLC-UV (Alternative) | Method C: GC-MS (Not Recommended) |
| Principle | Molar ratio of nuclei (Proton counting) | Partitioning coefficient & UV absorption | Volatility & Ionization |
| Reference Standard | Not Required for analyte (Internal Standard used) | Required (Certified standard of analyte) | Required |
| Isomer Resolution | High (Distinct chemical shifts for E/Z methyls) | Medium (Requires optimized column/gradient) | Low (Thermal isomerization occurs) |
| Thermal Stress | None (Ambient temperature) | None (Ambient/Controlled) | High (Injector port >200°C) |
| Structural Insight | Confirms loss of vinylic protons | Retention time only | Mass fragmentation |
| Primary Risk | Sensitivity limit (~0.1%) | Response factor variation | Artifact formation (Dehydrobromination) |
Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Self-Validating System
Why this is the preferred method: The target molecule, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one, has a distinct NMR signature compared to its precursor, Phorone. Phorone possesses vinylic protons (~6.0 ppm). Upon full bromination at the 3,5-positions, these vinylic signals disappear , and the methyl signals shift. This allows for "self-validation" without an external reference standard of the target.
Protocol:
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, trace-certified). These have relaxation times (
) compatible with the target. -
Sample Preparation:
-
Weigh approx. 10-15 mg of the sample (
) and 5-10 mg of IS ( ) directly into an NMR tube using a microbalance (precision ±0.01 mg). -
Dissolve in 0.6 mL CDCl
(Deuterated Chloroform). Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1):
30 seconds (at least 5 longest to ensure 99.9% magnetization recovery). -
Scans (NS): 16 or 32 (for sufficient S/N ratio > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Data Analysis:
-
Target Signal: Integrate the methyl protons of the target (Singlets, approx.
1.9–2.3 ppm). Note: There are 12 equivalent protons (4 x CH ) if symmetric, or split sets if E/Z mixture. -
Impurity Check: Look for residual vinylic protons at
6.0–6.5 ppm (indicates monobromo impurity or unreacted Phorone). -
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity of IS.[1][2][3][4][5][6][7][8][9][10]
-
Method B: HPLC-UV – Impurity Profiling
Why use this method: While qNMR gives absolute purity, HPLC is superior for detecting trace amounts of non-protonated impurities or resolving complex mixtures of oligomers that might broaden in NMR.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5
m). -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN).[6]
-
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Detection: UV Diode Array (DAD).
-
Monitor 254 nm (general enone absorption) and 280 nm (shifted absorption due to bromine auxochromes).
-
-
Critical Control:
-
Blank Injection: Run a blank MeCN injection to rule out ghost peaks.
-
Resolution Check: Ensure baseline separation between the main peak and the des-bromo (monobromo) impurity, which will elute earlier due to higher polarity.
-
Scientific Interpretation & Troubleshooting
The "Vinylic Proton" Diagnostic
The most critical check in validating this compound is the absence of vinylic protons .
-
Phorone (Precursor): Shows a singlet/multiplet around 6.0 ppm (C-H at the double bond).
-
3,5-Dibromo Product: The C3 and C5 positions are now substituted with Bromine. No protons remain on the double bond.
-
Observation: If your NMR spectrum shows small peaks in the 5.5–6.5 ppm region, your reaction is incomplete (Monobromo impurity).
Thermal Degradation in GC
Attempts to analyze this compound by GC often result in a "clean" chromatogram that is actually false. The high temperature of the injection port (250°C) can cause:
-
Dehydrobromination: Loss of HBr to form alkynes or allenes.
-
Radical Polymerization: Initiated by the weak C-Br bond. Recommendation: Do not rely on GC purity data for brominated dienones unless a cold on-column injection technique is strictly validated.
References
-
PubChem. (2025).[11] 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. (Cited for analogous bromination/purification of conjugated dienones). [Link]
-
Almac Group. (2023). QNMR – a modern alternative to HPLC. [Link]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethyl-2,5-heptadien-4-one(504-20-1) 1H NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,6-Dimethyl-2,5-heptadien-4-one(504-20-1) 13C NMR [m.chemicalbook.com]
- 11. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical & Conformational Analysis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Common Name: Phorone Dibromide CAS: 5682-79-1
Executive Summary: The Stereochemical Verdict
Direct Answer: Strictly speaking, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one does NOT exhibit geometric (E/Z) isomerism.
This finding often confuses researchers because the name implies a complex heptadienone structure. However, the symmetry of the terminal groups negates standard stereoisomerism:
-
C2 and C6 Positions: Both carbons bear identical gem-dimethyl groups (
). -
Symmetry Rule: For an alkene to exhibit
isomerism, each carbon of the double bond must have two different substituents. Since C2 and C6 have identical methyls, the double bonds are non-stereogenic.
The "Hidden" Stereochemistry: While devoid of configurational isomers (enantiomers/diastereomers), this molecule exhibits critical Conformational Isomerism (Rotamers) . As a cross-conjugated dienone, it exists in dynamic equilibrium between s-cis and s-trans conformers. This conformational landscape is the single most important factor governing its reactivity, particularly its cyclization into Tetramethyl Reductic Acid (TMRA) .
Structural & Conformational Analysis
2.1 Molecular Architecture
The molecule consists of a ketone backbone flanked by two vinyl bromide motifs. The steric bulk of the bromine atoms at the
-
Bond Connectivity:
-
Symmetry:
or depending on conformation.
2.2 Conformational Isomers (Rotamers)
Rotation around the C3-C4 and C4-C5 single bonds generates three primary conformers. The population of these conformers dictates the dipole moment and spectral properties (NMR/IR).
-
W-Conformer (s-trans/s-trans): The most stable form. The double bonds are anti-parallel to the carbonyl. Minimizes dipole repulsion but maximizes steric clash between Br and Carbonyl Oxygen.
-
Sickle-Conformer (s-cis/s-trans): Intermediate energy. One double bond is syn, one is anti.
-
U-Conformer (s-cis/s-cis): The "reactive" conformer required for cyclization. High energy due to severe steric crowding between the two internal bromine atoms or methyl groups.
Figure 1: Conformational equilibrium driven by steric strain between Bromine substituents and the Carbonyl group.
Comparative Guide: The "Phorone Family"
Researchers often confuse Phorone Dibromide with its precursor (Tetrabromide) which does have chiral centers. This table clarifies the distinctions.
| Feature | Phorone (Parent) | Phorone Dibromide (Topic) | Phorone Tetrabromide (Precursor) |
| Formula | |||
| Structure | Dienone (Unsaturated) | Saturated Ketone | |
| Chirality | Achiral | Achiral (Conformational only) | Chiral Centers at C3, C5 |
| Stereoisomers | None | s-cis / s-trans Rotamers | 3 Isomers: (R,R)/(S,S) pair + Meso |
| State (RT) | Yellowish liquid/prisms | Light brown oil / Low-melting solid | Crystalline Solid (mp ~88°C) |
| Reactivity | Michael Acceptor | Precursor to Reductones | Source of Vinylic Bromides |
Critical Note on the Tetrabromide:
The reaction of Phorone +
-
Why this matters: If your synthesis of the Dibromide (Topic) is incomplete, your sample will be contaminated with these stereogenic saturated impurities.
Experimental Protocols
4.1 Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Rationale: Direct bromination of phorone yields the tetrabromide.[1] To get the dibromo-dienone (Topic), one must perform a bromination followed by a base-mediated dehydrobromination.
Workflow:
-
Bromination: Phorone +
Phorone Tetrabromide. -
Elimination: Tetrabromide + Pyridine
Phorone Dibromide.
Step-by-Step Protocol:
-
Precursor Prep: Dissolve 0.1 mol Phorone in
. Add 0.2 mol dropwise at 0°C. Evaporate solvent to obtain crude Phorone Tetrabromide (white/yellow solid). -
Elimination: Dissolve the crude tetrabromide in pyridine (excess, acts as solvent and base).
-
Reaction: Stir at ambient temperature for 15 hours. The pyridine promotes
elimination of to restore the double bonds, leaving one bromine on each -carbon. -
Workup: Pour mixture into ice-cold 15%
(to neutralize pyridine). Extract with . -
Purification: Wash organic layer with water, dry over
, and evaporate. -
Yield: Light brown oil (Phorone Dibromide). Purity can be assessed by TLC (silica, Hexane/EtOAc) looking for the disappearance of the saturated tetrabromide spot.
4.2 Application: Synthesis of Tetramethyl Reductic Acid (TMRA)
This reaction validates the structure and demonstrates the cyclization potential of the U-conformer.
Figure 2: Synthetic pathway transforming Phorone into TMRA via the Dibromide intermediate.
Protocol:
-
Mix 8g Phorone Dibromide with 75 mL of 30% aqueous KOH.
-
Heat at 120°C (oil bath) under Nitrogen for 5 hours.
-
Mechanism: The base induces a Favorskii-like rearrangement or electrocyclic ring closure of the s-cis/s-cis conformer , followed by hydrolysis.
-
Isolation: Acidify with HCl, extract with ether. TMRA crystallizes as colorless needles (mp 170°C).
References
-
Francis, F., & Willson, F. G. (1913). Derivatives of Phorone. Journal of the Chemical Society, Transactions, 103, 2238-2247.
-
Hesse, G., & Wehling, B. (1964). Synthese von Tetramethyl-reductinsäure.[1][2] Justus Liebigs Annalen der Chemie, 679(1), 100-106.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79763, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one.[3] Retrieved from .
-
Limbach, H. H., et al. (2021). Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid. Molecules, 26(14), 4370.
-
PrepChem. (n.d.). Synthesis of 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one. Retrieved from .
Sources
- 1. Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR: Hydrogen Bond Association, Solvent and Kinetic H/D Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | C9H12Br2O | CID 79763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Brominated Ketones: Highlighting the Untapped Potential of Heptadienones
Introduction: The Case for Brominated Ketones in Drug Discovery
In the landscape of medicinal chemistry, the incorporation of halogen atoms, particularly bromine, into organic scaffolds is a well-established strategy for enhancing biological activity.[1] The introduction of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved therapeutic potential.[1] Among the vast array of organic structures, ketones represent a versatile class of compounds that are prevalent in both natural products and synthetic drugs. The combination of a ketone functional group with bromine atoms creates a unique chemical entity with significant promise.
This guide focuses on the biological activity screening of brominated ketones, with a particular emphasis on the underexplored subclass of brominated heptadienones. While marine organisms are known to produce brominated heptanones[2], a comprehensive evaluation of the biological activities of their dienone counterparts is notably absent in the current literature. This document aims to bridge this gap by providing a comparative framework for screening these compounds. We will explore established methodologies for assessing their anticancer, antimicrobial, and anti-inflammatory potential, drawing upon experimental data from structurally related brominated ketones to build a compelling case for the focused investigation of brominated heptadienones.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of modern drug development. Many brominated compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that bromination is a promising strategy for developing new oncology drug candidates.[3][4][5] The mechanism often involves the induction of apoptosis and cell cycle arrest.[5]
Comparative Performance of Brominated Compounds
To contextualize the potential of brominated heptadienones, it is useful to compare the cytotoxic activity of other brominated molecules. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are standard metrics for this comparison.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Brominated Plastoquinone Analog (BrPQ5) | Non-Small Cell Lung (NCI-H522) | 1.55 | [5] |
| Brominated Plastoquinone Analog (BrPQ5) | Melanoma (LOX IMVI) | 1.81 | [5] |
| Highly Brominated Quinoline (Compound 11) | Colon Cancer (HT29) | 15.0 | [3] |
| Brominated Coelenteramine | Breast Cancer (MCF-7) | 21.6 | [4] |
| Brominated Coelenteramine | Prostate Cancer (PC-3) | 24.3 | [4] |
This table showcases the potent anticancer activity of various brominated compounds, highlighting the need to investigate brominated heptadienones within a similar screening paradigm.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated heptadienone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualization of the MTT Assay Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. [10]Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. [11]Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. [12]The anti-inflammatory potential of bromophenols and other related structures has been documented, suggesting that brominated ketones are worthy candidates for screening. [13]
Comparative Performance of COX-2 Inhibitors
The potency of anti-inflammatory compounds is often assessed by their ability to inhibit the COX-2 enzyme, expressed as an IC50 value.
| Compound Class | Activity (COX-2 IC50 in µM) | Reference |
| Pyrazole Derivative [14] | 0.06 | [12] |
| Benzyloxy Thiazole Analog | 0.28 | [15] |
| Diaryl-based Pyrazole (PYZ16) | 0.52 | [16][17] |
| Celecoxib (Reference Drug) | 0.78 | [16][17] |
| Pyrazolylbenzyltriazole (PYZ19) | 5.01 | [16][17] |
This table provides a benchmark for COX-2 inhibitory activity, against which novel brominated heptadienones can be compared.
Experimental Protocol: Cell-Free COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of purified COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the subsequent peroxidase activity is detected using a fluorometric probe. [4]An inhibitor will reduce the rate of fluorescence generation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute the COX-2 enzyme, and prepare working solutions of the COX probe, cofactor, and the substrate (arachidonic acid) according to the kit manufacturer's instructions. [4]2. Assay Plate Setup: In a 96-well white opaque plate, set up wells for the Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, known inhibitor like Celecoxib), and Test Samples (S, brominated heptadienones at various concentrations). [4]3. Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme & Inhibitor Addition: Add the reconstituted COX-2 enzyme to all wells except the negative control. Add the test compounds, inhibitor control, or solvent to the appropriate wells.
-
Incubation: Add 80 µL of the Reaction Mix to each well and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C. [4]8. Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control and determine the IC50 value.
Visualization of the COX-2 Inhibition Assay Workflow
Caption: Workflow for a cell-free fluorometric COX-2 inhibition assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of brominated ketones. The comparative data presented for anticancer, antimicrobial, and anti-inflammatory activities of various brominated compounds strongly suggest that this structural class is a rich source of potential therapeutic agents. While specific experimental data for brominated heptadienones remains elusive, the protocols and comparative benchmarks detailed herein establish a clear and logical path for their investigation.
Researchers in drug discovery are encouraged to apply these standardized screening funnels to unlock the potential of brominated heptadienones. The synthesis and subsequent evaluation of a focused library of these compounds could lead to the identification of novel lead candidates with potent and selective biological activities. The self-validating nature of the described protocols, coupled with the provided comparative data, offers a robust starting point for this exciting and necessary research.
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
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Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Hassan, S. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Wadhwani, T., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules. Retrieved from [Link]
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Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Marine Drugs. Retrieved from [Link]
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Kamal, A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals. Retrieved from [Link]
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Creative Biolabs. (n.d.). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Retrieved from [Link]
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Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]
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Beissner, R. S., et al. (1981). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin. Biochemistry. Retrieved from [Link]
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Journal of Friction and Wear. (2023). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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Vairappan, C. S., et al. (2010). Antibacterial activities of a new brominated diterpene from Borneon Laurencia spp. Marine Drugs. Retrieved from [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]
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Kłosińska-Szmurło, E., & Betleja, E. (2017). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postępy Mikrobiologii. Retrieved from [Link]
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Robertson, R. C., et al. (2020). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Marine Drugs. Retrieved from [Link]
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Al-Saeed, F. A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal. Retrieved from [Link]
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ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
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Liu, Y., et al. (2024). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs. Retrieved from [Link]
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PubMed. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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Wang, Y., et al. (2024). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs. Retrieved from [Link]
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Frontiers. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Retrieved from [Link]
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Farmacia Journal. (n.d.). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Retrieved from [Link]
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University of Helsinki. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA. Retrieved from [Link]
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Chemical Science. (2021). The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies. Retrieved from [Link]
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ResearchGate. (2023). Structures of the bromophenols whose anti-inflammatory activity is discussed. Retrieved from [Link]
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ACS Omega. (2025). A Green, Facile Method for Selective α‑Bromination of Flavanones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Brieflands. (2015). Analgesic, Anti- inflammatory, Anti- lipoxygenase Activity and Characterization of Three Bioactive Compounds in the Most Active Fraction of Leptadenia reticulata (Retz.)Wight & Arn. – A Valuable Medicinal Plant. Retrieved from [Link]
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ResearchGate. (2018). Analgesic and Anti‐Inflammatory Effect of Pyridazinones/Aminoantipyrine Hybrids. Retrieved from [Link]
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Safety Operating Guide
Operational Protocol and Disposal Architecture for 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
As a laboratory professional or drug development scientist, handling halogenated reactive intermediates requires a deep understanding of both their chemical behavior and their environmental impact. 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (CAS: 5682-79-1) is a dibrominated derivative of phorone, frequently utilized as a critical intermediate in the synthesis of complex cyclic compounds, such as tetramethyl reductic acid (TMRA)[1].
Because this compound is a halogenated conjugated enone, it presents unique safety and logistical challenges. This guide provides authoritative, step-by-step procedures for the safe operational handling, segregation, and disposal of this chemical, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].
Chemical Profile & Mechanistic Causality of Hazards
To safely manage a chemical, one must first understand the causality behind its reactivity. 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is not merely a standard organic solvent; its specific molecular architecture dictates strict handling parameters.
-
Electrophilic Reactivity: The presence of a ketone flanked by two conjugated double bonds makes the parent phorone backbone a potent Michael acceptor[3]. The addition of two alpha-vinyl bromine atoms drastically increases the molecule's electrophilicity. In a biological context, this makes the compound a strong alkylating agent capable of reacting with nucleophilic sulfhydryl groups in proteins, leading to severe skin, eye, and respiratory irritation[4].
-
Thermal Degradation & Halogen Release: When combusted without specialized equipment, the bromine atoms in the molecule are liberated as highly toxic and corrosive hydrogen bromide (HBr) gas [5]. This fundamental property dictates that the compound can never be disposed of in standard organic waste streams, which are often sent to conventional fuel-blending cement kilns[2][6].
Quantitative Chemical Data Summary
| Property | Value / Description | Operational Implication |
| Chemical Name | 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one | Requires halogenated waste protocols. |
| CAS Registry Number | 5682-79-1 | Use for SDS tracking and EHS logging[7][8]. |
| Molecular Formula | C₉H₁₂Br₂O | High mass percentage of bromine dictates high-temp incineration[8]. |
| Molecular Weight | 296.00 g/mol | Dense material; spills will not readily evaporate[8]. |
| Incompatibilities | Strong bases, strong acids, oxidizers | Mixing causes exothermic degradation and toxic gas release[3][9]. |
Experimental Workflow: Safe Handling Procedures
Before generating waste, the operational handling of the pure compound must be strictly controlled to prevent exposure and environmental release.
Step-by-Step Handling Protocol:
-
Engineering Controls Setup: Verify that the chemical fume hood is fully operational with a face velocity between 80–100 feet per minute (fpm). Never handle this compound on an open bench due to its lachrymatory and irritating properties[4].
-
PPE Verification: Don heavy-duty nitrile gloves (inspect for micro-tears), chemical splash goggles, and a flame-resistant laboratory coat[4][10].
-
Secondary Containment: Place all reaction vessels and transfer equipment inside a chemically resistant secondary containment tray within the fume hood.
-
Transfer & Weighing: Use dedicated, non-sparking spatulas for transfer[4]. If the material is in a liquid state, use positive-displacement pipettes to prevent aerosolization.
-
Decontamination: Immediately rinse all spatulas, glassware, and reusable equipment with a compatible non-halogenated solvent (e.g., acetone). Crucial Step: Because the rinsate now contains the brominated compound, this wash solvent must be collected in the Halogenated Organic Waste container, not the standard solvent waste[11].
Proper Disposal Procedures & Segregation Logic
The EPA mandates that halogenated organic compounds be disposed of via high-temperature rotary kiln incineration equipped with caustic scrubbing systems[5]. Mixing this compound with non-halogenated waste not only violates RCRA guidelines but also drastically increases institutional disposal costs, as the entire mixed container must then be treated as halogenated waste[2][11].
Waste Segregation Compatibility
| Waste Category | Compatibility | Mechanistic Reason |
| Non-Halogenated Solvents | INCOMPATIBLE | Diluting halogenated waste with non-halogenated solvents disrupts fuel blending processes and increases disposal costs[2][9]. |
| Strong Bases (e.g., NaOH) | INCOMPATIBLE | Ketones react exothermically with strong bases, potentially leading to violent degradation or hazardous gas release[3][9]. |
| Aqueous Waste (>20% H₂O) | INCOMPATIBLE | Halogenated organic waste must contain less than 20% water to be accepted for standard rotary kiln incineration[9]. |
| Other Halogenated Organics | COMPATIBLE | Shares the same disposal pathway (rotary kiln incineration with caustic scrubbing)[5][11]. |
Step-by-Step Disposal Execution
Phase 1: Waste Characterization
-
Identify the waste stream strictly as Halogenated Organic Waste [9].
-
Verify that the waste mixture contains less than 20% water and is completely free of reactive metals, strong acids, or strong bases[3][9].
Phase 2: Containerization
-
Select a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[11]. Do not use metal containers, as trace generation of HBr can cause severe structural corrosion.
-
Place the primary waste container inside a secondary containment tray within a continuously venting fume hood[11].
-
Transfer the 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one waste into the container using a dedicated funnel.
Phase 3: Labeling and Logistics
-
Seal the container with a tight-fitting, leak-proof cap.
-
Affix a standardized Hazardous Waste label. Explicitly write "3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one" and check the "Halogenated Organic" box[9][11]. Do not use chemical abbreviations or structural formulas on the label.
-
Submit a waste pickup request to your Environmental Health and Safety (EHS) department for transport to a licensed RCRA-permitted treatment facility[2].
Emergency Logistics: Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release and human exposure[4].
-
Evacuate and Assess: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity[4][9].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][10]. Do not use combustible materials like sawdust or paper towels.
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or a sealable solid waste container[4].
-
Decontamination: Wash the spill surface with a mild detergent solution, absorb the rinsate with additional vermiculite, and add it to the solid waste container[12].
-
Disposal: Label the container as "Spill Cleanup: Halogenated Organic Waste" and process it through standard EHS channels[9].
Disposal Architecture Visualization
The following diagram illustrates the logical workflow for classifying and processing 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one waste, ensuring that the toxic HBr gas generated during destruction is safely neutralized.
Figure 1: Operational workflow for the classification and disposal of halogenated organic waste.
References
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Francis, et al. "Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR." MDPI. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at:[Link]
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Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at:[Link]
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University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one. The information herein is synthesized from established safety principles for handling halogenated and reactive organic compounds, aiming to foster a culture of safety and procedural excellence in the laboratory.
Hazard Analysis: Understanding the Risk Profile
-
Alpha,Beta-Unsaturated Ketone Core: This functionality is a known Michael acceptor, making the compound reactive towards biological nucleophiles such as amino acid residues in proteins. This reactivity is often associated with skin and eye irritation, as well as potential sensitization. The non-brominated parent compound, 2,6-Dimethyl-2,5-heptadien-4-one, is classified as harmful if swallowed and causes skin and serious eye irritation[1].
-
Dibromo Substitution: The presence of two bromine atoms is expected to increase the compound's molecular weight and likely its toxicity. Halogenated organic compounds can be toxic and pose environmental hazards[2]. Analogous dibrominated compounds are often categorized as toxic or harmful, skin and eye irritants, and may cause respiratory irritation upon inhalation[3][4].
Based on this analysis, it is prudent to treat 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed[1][3][5].
-
Skin Corrosion/Irritation: Expected to be a skin irritant[1][3][5].
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation[1][3][5].
-
Respiratory Irritation: Potential for respiratory irritation from dust or vapors[3][5].
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life[3].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is mandatory. The following recommendations are based on the anticipated hazards and are designed to provide robust protection.[6][7]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[8][9] This primary engineering control is the most critical step in minimizing inhalation exposure.
Eye and Face Protection: Beyond Standard Safety Glasses
Given the high likelihood of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory at all times when handling the compound. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and vapors.[6][10]
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[6][10]
Hand Protection: Selecting the Right Glove
Disposable nitrile gloves, while common in laboratories, may not offer sufficient protection against prolonged exposure to halogenated ketones.[7] A systematic approach to glove selection is crucial.
| Glove Material | Protection Against Halogenated & Ketonic Compounds | Considerations |
| Viton® | Excellent resistance to halogenated and aromatic solvents.[10][11] | Can be less dexterous and more expensive. |
| Butyl Rubber | Good for ketones and esters.[11] | Poor against chlorinated solvents. |
| Thick-Cut Nitrile | May be suitable for incidental contact, but permeation times can be short for some halogenated solvents.[9] | Always check manufacturer-specific compatibility data. |
| Double Gloving | Recommended to increase protection, especially when handling concentrated solutions.[9] | Allows for safe removal of the outer glove if contamination is suspected. |
Causality in Glove Selection: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical. Halogenated compounds can be aggressive towards certain elastomers. Therefore, relying on a single type of glove without verifying its compatibility is a significant safety risk. Always consult the glove manufacturer's chemical resistance guide for specific data.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[7]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
Footwear
Closed-toe shoes are mandatory in any laboratory setting.[7]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat or paper.
-
Spill Management: Have a chemical spill kit readily available. For small spills, use an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[2][12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[12]
-
Decontamination: After handling, wipe down the work area with an appropriate solvent and decontaminating solution.
-
Glove Removal: Use the "glove-in-glove" technique to remove gloves to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[12]
Disposal Plan: Segregation is Key
As a halogenated organic compound, 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one waste must be segregated.
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled "Halogenated Waste" container.[12][13] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[9][13]
-
Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste".[8][13] Do not use abbreviations.
-
Incompatible Wastes: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[2][13]
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for pickup and disposal.[8]
Visualization of the PPE Selection Workflow
Caption: A flowchart illustrating the mandatory decision-making process for selecting appropriate PPE.
References
- PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - JNCASR.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals - Benchchem.
- Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.
- Halogenated Solvents.
- Halogenated Solvents in Laboratories - Campus Operations.
- UAH Laboratory Personal Protective Equipment.
- 10 Essential PPE in Lab Every Student and Researcher Must Use.
- Personal Protective Equipment: Hands.
- SAFETY DATA SHEET - MilliporeSigma.
- Safety Data Sheet - Merck.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet: ≥95 % - Carl ROTH.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
